Fgfr4-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25Cl2N5O3 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-cyclopropyl-N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+ |
InChI Key |
CZQWRNOUWJSJHW-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)/C(=C/C4CC4)/C#N)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Architectonics of FGFR4 Inhibition: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Fgfr4-IN-7". Therefore, this document provides a comprehensive overview of the mechanism of action of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in general, based on established research in the field. The experimental protocols and data presented are representative of those used to characterize FGFR4 inhibitors.
Introduction to FGFR4 and Its Role in Disease
Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding with its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3][4] This signaling pathway is crucial for various physiological processes, including bile acid metabolism, tissue repair, and cell growth and differentiation.[3][4][5] However, aberrant activation of the FGF19-FGFR4 axis has been implicated as a driver in the progression of several cancers, particularly hepatocellular carcinoma (HCC) and certain solid tumors.[6][7][8] This oncogenic potential makes FGFR4 an attractive target for therapeutic intervention.
The FGFR4 Signaling Cascade: Mechanism of Action of Inhibitors
FGFR4 inhibitors are designed to block the receptor's kinase activity, thereby abrogating the downstream signaling pathways that promote tumor growth. The primary mechanism of action for most small molecule FGFR4 inhibitors is competitive binding to the ATP-binding pocket of the FGFR4 kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates, effectively halting the signal transduction cascade.
The key signaling pathways downstream of FGFR4 that are affected by its inhibition include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.[3] Inhibition of FGFR4 prevents the activation of FRS2, which in turn blocks the recruitment of GRB2 and the subsequent activation of the RAS-MAPK cascade.[7]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth.[3] By inhibiting FGFR4, the activation of the PI3K-AKT pathway is suppressed, leading to decreased cell survival and proliferation.[7]
-
PLCγ Pathway: Activation of PLCγ by FGFR4 leads to the generation of second messengers that can influence various cellular processes, including proliferation.[3][7]
Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention for a typical FGFR4 inhibitor.
Experimental Protocols for Characterizing FGFR4 Inhibitors
The evaluation of a novel FGFR4 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the isolated FGFR4 kinase domain.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[2][9]
-
Reaction Setup: Recombinant human FGFR4 enzyme is incubated with a specific substrate (e.g., poly(E,Y)4:1) and ATP in a kinase buffer.
-
Inhibitor Addition: The test compound (e.g., a generic FGFR4 inhibitor) is added at various concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and thus the kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Phospho-FGFR4 Assay
Objective: To assess the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cell line with high FGFR4 expression (e.g., Huh7 hepatocellular carcinoma cells) is cultured.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations.
-
Ligand Stimulation: Cells are stimulated with FGF19 to induce FGFR4 phosphorylation.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are determined using specific antibodies.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in pFGFR4 levels, is determined.
Cell Proliferation Assay
Objective: To evaluate the effect of the FGFR4 inhibitor on the proliferation of cancer cells dependent on FGFR4 signaling.
Methodology:
-
Cell Seeding: Cancer cells with high FGFR4 expression are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the FGFR4 inhibitor.
-
Incubation: Cells are incubated for a period of time (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as WST-1 or CellTiter-Glo®, which quantifies metabolically active cells.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated.
Quantitative Data for Representative FGFR4 Inhibitors
As "this compound" is not documented, the following table presents hypothetical data for a representative selective FGFR4 inhibitor to illustrate the typical quantitative metrics obtained during characterization.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | |||
| FGFR4 Kinase Assay | Recombinant FGFR4 | IC50 | 1.5 |
| FGFR1 Kinase Assay | Recombinant FGFR1 | IC50 | >1000 |
| FGFR2 Kinase Assay | Recombinant FGFR2 | IC50 | >1000 |
| FGFR3 Kinase Assay | Recombinant FGFR3 | IC50 | >1000 |
| Cellular Assays | |||
| pFGFR4 Assay | Huh7 cells | EC50 | 15 |
| Cell Proliferation | Huh7 cells | GI50 | 50 |
| Cell Proliferation | SW620 cells (low FGFR4) | GI50 | >5000 |
Logical Relationships in FGFR4 Inhibition
The therapeutic rationale for FGFR4 inhibition is based on a clear logical relationship between target engagement and cellular response in FGFR4-dependent cancers.
Conclusion
While specific details for "this compound" are unavailable, the established mechanisms of FGFR4 signaling and its inhibition provide a robust framework for understanding how novel therapeutic agents targeting this receptor exert their anti-tumor effects. The development of potent and selective FGFR4 inhibitors relies on a systematic evaluation of their biochemical and cellular activities, with the ultimate goal of translating this targeted inhibition into meaningful clinical outcomes for patients with FGFR4-driven malignancies.
References
- 1. Reactome | Signaling by FGFR4 [reactome.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 4. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 5. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
In-Depth Technical Guide: BLU9931, a Potent and Selective Irreversible Inhibitor of FGFR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BLU9931, a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FGFR4.
Chemical Identity and Structure
BLU9931 is a synthetic organic small molecule designed to selectively target and covalently bind to FGFR4. Its chemical structure allows for high potency and selectivity over other members of the FGFR family.
Table 1: Chemical Identifiers for BLU9931
| Identifier | Value |
| IUPAC Name | N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide |
| SMILES | C=CC(NC1=CC=CC(C)=C1NC2=NC=C3C=C(C4=C(Cl)C(OC)=CC(OC)=C4Cl)C=CC3=N2)=O |
| InChI Key | TXEBNKKOLVBTFK-UHFFFAOYSA-N |
| CAS Number | 1538604-68-0 |
Physicochemical Properties
The physicochemical properties of BLU9931 are summarized in the table below. These characteristics are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of BLU9931
| Property | Value |
| Molecular Formula | C₂₆H₂₂Cl₂N₄O₃ |
| Molecular Weight | 509.38 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Pharmacological Profile
BLU9931 is a potent and irreversible inhibitor of FGFR4, demonstrating significant selectivity over other FGFR family members and a wide range of other kinases.
Table 3: Pharmacological Activity of BLU9931
| Parameter | Value | Species | Assay Type |
| IC₅₀ (FGFR4) | 3 nM | Human | Enzyme Assay |
| Kd (FGFR4) | 6 nM | Human | Binding Assay |
| IC₅₀ (FGFR1) | 591 nM | Human | Enzyme Assay |
| IC₅₀ (FGFR2) | 493 nM | Human | Enzyme Assay |
| IC₅₀ (FGFR3) | 150 nM | Human | Enzyme Assay |
| EC₅₀ (Hep 3B cells) | 0.07 µM | Human | Cell Proliferation Assay |
| EC₅₀ (HuH7 cells) | 0.11 µM | Human | Cell Proliferation Assay |
| EC₅₀ (JHH7 cells) | 0.02 µM | Human | Cell Proliferation Assay |
Mechanism of Action and Signaling Pathway
BLU9931 acts as an irreversible inhibitor by forming a covalent bond with a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 kinase domain. This covalent modification blocks the ATP-binding site, thereby inhibiting the kinase activity of FGFR4 and preventing the phosphorylation of its downstream substrates.
The FGFR4 signaling pathway plays a crucial role in cell proliferation, differentiation, and metabolism. Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, leading to the recruitment and phosphorylation of downstream signaling proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for other signaling molecules, activating key pathways like the RAS-MAPK and PI3K-AKT cascades, which in turn promote cell growth and survival.
An In-depth Technical Guide to the Discovery and Synthesis of Fgfr4-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and preclinical evaluation of Fgfr4-IN-7, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound originates from a 2-amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold and demonstrates significant promise in the context of hepatocellular carcinoma (HCC) models. This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cellular processes, and its dysregulation is implicated in various cancers.[1] Specifically, the FGF19-FGFR4 signaling axis has been identified as a key driver in the pathogenesis of hepatocellular carcinoma (HCC).[2][3] FGFR4, a receptor tyrosine kinase, is the predominant FGFR isoform in hepatocytes.[2] The development of selective FGFR4 inhibitors, therefore, represents a promising therapeutic strategy for HCC.[4]
This compound (also referred to as compound 1 in its primary publication) was developed as a selective, covalent inhibitor of FGFR4.[2] Its design leverages the presence of a unique cysteine residue (Cys552) in the FGFR4 kinase domain, allowing for targeted covalent modification and leading to high potency and selectivity.[2]
Discovery and Design Rationale
The development of this compound was guided by a structure-based design approach. The core scaffold, a 2-amino-6,8-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one, was identified as an ATP-competitive inhibitor.[2] Strategic optimization of this scaffold led to the incorporation of a reactive moiety capable of forming a covalent bond with the non-catalytic Cys552 residue within the hinge region of FGFR4.[2] This covalent-binding mechanism contributes to the inhibitor's high potency and prolonged target engagement.[5]
The inhibitor binds to the DFG-in conformation of the FGFR4 kinase domain, a conformation in which the aspartate, phenylalanine, and glycine residues of this conserved motif are in an active state.[2] This specific binding mode, coupled with the covalent interaction, underpins the high selectivity of this compound for FGFR4 over other FGFR family members.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. FGFR1-3 |
| pFGFR4 (cellular) | Western Blot | 9 | >100-fold |
| FGFR1 | Kinase Assay | >1000 | - |
| FGFR2 | Kinase Assay | >1000 | - |
| FGFR3 | Kinase Assay | >1000 | - |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Units |
| Clearance (CL) | Data not available | ml/min/kg |
| Volume of Distribution (Vdss) | Data not available | L/kg |
| Half-life (t1/2) | Data not available | hours |
| Oral Bioavailability (F%) | Data not available | % |
Table 3: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| HUH7 Xenograft | This compound (30 mg/kg) | Once daily, oral | Data not available |
Note: Specific quantitative data for pharmacokinetics and in vivo efficacy for this compound are not publicly available in the reviewed literature. The table structure is provided for when such data becomes available.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary materials. However, the general synthetic scheme for related 2-amino-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one derivatives has been described.[6] The synthesis typically involves the construction of the pyridopyrimidinone core followed by the introduction of the appropriate side chains, including the covalent warhead.
Cellular pFGFR4 Inhibition Assay (Western Blot)
This protocol outlines the general steps to assess the inhibition of FGFR4 phosphorylation in a cellular context.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HUH7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pFGFR4 (Tyr642), anti-FGFR4, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HUH7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][8][9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (anti-pFGFR4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for pFGFR4 and total FGFR4.
-
Normalize the pFGFR4 signal to the total FGFR4 signal.
-
Plot the normalized pFGFR4 levels against the concentration of this compound to determine the IC50 value.
-
In Vivo Xenograft Study
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model of HCC.[3][11][12]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Hepatocellular carcinoma cell line (e.g., HUH7)
-
Matrigel (or similar)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HUH7 cells and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the respective groups according to the dosing schedule (e.g., once daily).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumor growth inhibition in the treated group compared to the control group.
Visualizations
Signaling Pathway
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Deep Dive into the Target Selectivity and Kinase Profile of Selective FGFR4 Inhibitors
This technical guide provides a comprehensive overview of the target selectivity and kinase profile of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor development. While the specific compound "Fgfr4-IN-7" did not yield targeted results, this guide synthesizes data from a range of well-characterized selective FGFR4 inhibitors, providing a robust understanding of this important class of targeted therapies.
Introduction to FGFR4 and Its Role in Cancer
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes.[1][2] Aberrant FGFR4 signaling, often driven by the overexpression of its ligand FGF19, is a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[3][4][5] The FGF19-FGFR4 signaling axis activation leads to downstream signaling through pathways such as RAS/RAF/MAPK and PI3K/AKT, promoting tumor cell proliferation, survival, and migration.[1][6] This makes selective inhibition of FGFR4 a promising therapeutic strategy.
Mechanism of Selective FGFR4 Inhibition
The development of selective FGFR4 inhibitors has been facilitated by a unique feature within the FGFR4 kinase domain: the presence of a cysteine residue at position 552 (Cys552).[2][3][7] This residue is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[3] This distinction allows for the design of both covalent and non-covalent inhibitors that achieve high selectivity for FGFR4.
Covalent Inhibition: Many potent and selective FGFR4 inhibitors are designed to form an irreversible covalent bond with Cys552.[3][7][8] This covalent modification permanently inactivates the kinase, leading to sustained target inhibition.
Non-covalent Inhibition: Selective non-covalent inhibitors have also been developed that exploit structural differences in the ATP-binding pocket of FGFR4 compared to other kinases.[7]
Kinase Profile and Target Selectivity
Selective FGFR4 inhibitors demonstrate a high degree of selectivity for FGFR4 over other FGFR isoforms and a broad panel of other kinases. This selectivity is critical for minimizing off-target effects and improving the therapeutic window.
| Compound | FGFR4 IC50 (nM) | Selectivity vs FGFR1 | Selectivity vs FGFR2 | Selectivity vs FGFR3 | Selectivity vs Kinome | Reference |
| INCB062079 | low nM | >250-fold | >250-fold | >250-fold | >800-fold (large panel) | [8] |
| Compound 7 | 2.6 | >100-fold | >100-fold | >100-fold | High | [7][9] |
Table 1: Kinase Inhibition Profile of Representative Selective FGFR4 Inhibitors. This table summarizes the in vitro potency and selectivity of selected FGFR4 inhibitors against other FGFR family members and the broader kinome.
Experimental Protocols
The characterization of selective FGFR4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR4 and other kinases.
Methodology:
-
Recombinant human FGFR4 kinase domain is incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assay
Objective: To assess the ability of a compound to inhibit FGFR4 signaling in a cellular context.
Methodology:
-
Cancer cell lines with known FGF19-FGFR4 pathway activation (e.g., HCC cells with FGF19 amplification) are treated with the test compound at various concentrations.[8]
-
Following treatment, cells are lysed, and protein extracts are collected.
-
The phosphorylation status of FGFR4 is assessed by Western blotting using an antibody specific for phosphorylated FGFR4 (pFGFR4). Total FGFR4 levels are also measured as a loading control.
-
The inhibition of FGFR4 autophosphorylation is quantified by densitometry of the Western blot bands.
Cell Proliferation Assay
Objective: To evaluate the effect of the inhibitor on the growth of cancer cells dependent on FGFR4 signaling.
Methodology:
-
FGFR4-dependent cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Cells are incubated for a period of 3 to 5 days.
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
The EC50 (half-maximal effective concentration) for growth inhibition is determined from the dose-response curve.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: FGFR4 Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
Selective FGFR4 inhibitors represent a promising class of targeted therapies for cancers driven by aberrant FGF19-FGFR4 signaling. Their high selectivity, achieved through targeting unique features of the FGFR4 kinase domain, translates to potent and specific inhibition of this oncogenic pathway. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of these inhibitors, from initial biochemical screening to cellular and in vivo efficacy studies. Continued research and development in this area hold the potential to deliver significant clinical benefits to patients with FGFR4-driven malignancies.
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Fgfr4-IN-7: A Potent Inhibitor of FGFR4 Signaling in Oncogenic Contexts
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC) and rhabdomyosarcoma (RMS). The aberrant activation of the FGFR4 signaling pathway, often fueled by the overexpression of its ligand, fibroblast growth factor 19 (FGF19), presents a compelling therapeutic target. Fgfr4-IN-7, also identified in scientific literature as GNF-7, is a potent and selective small molecule inhibitor of FGFR4 kinase activity. This technical guide provides a comprehensive overview of the activity of this compound, detailing its efficacy in relevant cancer types, the experimental methodologies used to ascertain its function, and the underlying signaling pathways it modulates.
Cancer Types with Demonstrated this compound Activity
Preclinical research has primarily focused on the efficacy of this compound (GNF-7) in cancer types characterized by FGFR4 pathway activation.
Hepatocellular Carcinoma (HCC)
Hepatocellular carcinoma, the most common type of primary liver cancer, frequently exhibits amplification of the FGF19 gene, leading to the overexpression of the FGF19 protein and subsequent aberrant activation of FGFR4 signaling.[1] This FGF19-FGFR4 axis is a key driver of tumor cell proliferation and survival in this subset of HCC.[1]
Studies have demonstrated that GNF-7 is a highly potent inhibitor of FGFR4, with a reported IC50 of 4 nM in biochemical assays.[2] In cellular models of HCC, GNF-7 and its derivatives have been shown to potently suppress the proliferation of cancer cells that harbor FGFR4 activation.[2][3] The anti-tumor activity of GNF-7 in HCC extends to the inhibition of cell migration, invasion, and colony formation, underscoring its potential to impact multiple facets of cancer progression.[2]
Rhabdomyosarcoma (RMS)
Rhabdomyosarcoma is a pediatric soft tissue sarcoma where FGFR4 is also implicated as an oncogene.[4] High levels of FGFR4 expression in RMS are often driven by the PAX3-FOXO1 fusion protein, a hallmark of the more aggressive alveolar subtype of the disease.[5] While direct preclinical data for this compound in rhabdomyosarcoma is limited in the public domain, the established role of FGFR4 in this malignancy suggests that potent FGFR4 inhibitors like GNF-7 would be active. Studies with other selective FGFR4 inhibitors have shown that targeting this pathway can reduce cell proliferation in embryonal RMS and diminish cell survival in alveolar RMS.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound (GNF-7) and a closely related, more potent derivative, SIJ1263, in preclinical models of cancer.
Table 1: In Vitro Biochemical and Cellular Activity of GNF-7 and SIJ1263
| Compound | Target | Assay Type | IC50/GI50 | Cell Line | Notes | Reference |
| GNF-7 | FGFR4 | Biochemical | 4 nM | - | Potent inhibition of FGFR4 kinase activity. | [2] |
| GNF-7 | - | Anti-proliferative | - | HCC cells | Strongly suppresses proliferation. | [2] |
| SIJ1263 | FGFR4 | Biochemical | < 1 nM | - | A more potent derivative of GNF-7. | [2] |
| SIJ1263 | TEL-FGFR4 V550E | Anti-proliferative | 24 nM | Ba/F3 | 80-fold more potent than BLU9931, suggesting potential to overcome drug resistance. | [2][3] |
Signaling Pathways Modulated by this compound
FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound exerts its anti-cancer effects by inhibiting the kinase activity of FGFR4, thereby blocking these downstream pathways.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are outlined below, based on standard methodologies in the field.
FGFR4 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FGFR4 kinase domain.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (GNF-7)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FGFR4 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cell lines that are dependent on FGFR4 signaling.
Materials:
-
HCC cell lines with known FGFR4 activation (e.g., HuH-7, JHH-7)
-
Appropriate cell culture medium and supplements
-
This compound (GNF-7)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom, white-walled plates
Procedure:
-
Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HCC cell line with FGFR4 activation (e.g., HuH-7)
-
Matrigel or other appropriate vehicle for cell injection
-
This compound (GNF-7) formulated for oral or intraperitoneal administration
-
Vehicle control for the inhibitor
Procedure:
-
Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound (GNF-7) is a potent and selective inhibitor of FGFR4 with demonstrated preclinical activity in hepatocellular carcinoma models driven by aberrant FGFR4 signaling. Its ability to inhibit key cellular processes such as proliferation, migration, and invasion highlights its therapeutic potential. Further investigation, particularly in in vivo models of both HCC and rhabdomyosarcoma, is warranted to fully elucidate its clinical promise. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of targeted therapies against FGFR4-dependent cancers.
References
- 1. Targeting Wild-Type and Mutationally Activated FGFR4 in Rhabdomyosarcoma with the Inhibitor Ponatinib (AP24534) | PLOS One [journals.plos.org]
- 2. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGFR4 blockade exerts distinct anti-tumorigenic effects in human embryonal versus alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF7–FGFR2 autocrine signaling increases growth and chemoresistance of fusion‐positive rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Representative FGFR4 Inhibitor
Disclaimer: No specific small molecule inhibitor with the designation "Fgfr4-IN-7" was found in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of a well-characterized, selective FGFR4 inhibitor, BLU-554 (Fisogatinib), as a representative example to fulfill the user's request for an in-depth technical guide.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of selective FGFR4 inhibitors.
Introduction to FGFR4 and Its Inhibition
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is a key factor in the development and progression of a subset of HCC.[3][4] Selective inhibition of FGFR4 represents a promising therapeutic strategy for these cancers.
BLU-554 (Fisogatinib) is a potent and selective, irreversible small-molecule inhibitor of FGFR4.[5] It has been investigated in clinical trials for the treatment of advanced HCC with FGF19 overexpression.
Pharmacodynamics
The pharmacodynamics of an FGFR4 inhibitor like BLU-554 are characterized by its ability to modulate the FGFR4 signaling pathway and exert anti-tumor effects in FGFR4-dependent cancer models.
Mechanism of Action
FGFR4 inhibitors typically bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing the transfer of phosphate from ATP to its substrates.[5] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.
Upon ligand (FGF19) binding, FGFR4 dimerizes and autophosphorylates, leading to the recruitment and phosphorylation of downstream signaling proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[4] Phosphorylated FRS2 then serves as a docking site for adaptor proteins like GRB2, which in turn activate the RAS-MAPK and PI3K-AKT signaling cascades.[4] These pathways are critical for cell proliferation, survival, and migration.[5][6]
In Vitro Activity
The in vitro potency of FGFR4 inhibitors is typically assessed through enzymatic and cell-based assays.
| Parameter | Value | Assay Type |
| FGFR4 IC50 | Sub-nanomolar | Enzymatic Assay |
| Cellular p-FGFR4 IC50 | Low nanomolar | Western Blot in FGFR4-dependent cell lines (e.g., Hep3B, HUH-7) |
| Cell Proliferation GI50 | Low nanomolar | Cell viability assays (e.g., CellTiter-Glo) in FGFR4-dependent cell lines |
Note: Specific values for BLU-554 are proprietary to the manufacturer, but literature suggests potency in the low nanomolar range.
In Vivo Pharmacodynamics and Efficacy
In vivo studies in xenograft models of HCC with FGF19 amplification demonstrate the anti-tumor activity of selective FGFR4 inhibitors.
| Model | Dosing Regimen | Tumor Growth Inhibition (%) | Biomarker Modulation |
| HCC Xenograft (e.g., HUH-7) | Oral, once daily | Significant | Reduction in p-FGFR4, p-ERK, and induction of apoptosis markers (e.g., cleaved caspase-3) |
Pharmacokinetics
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). For an orally administered FGFR4 inhibitor like BLU-554, these parameters are crucial for establishing a safe and effective dosing regimen.
| Parameter | Observation in Preclinical Species (e.g., Mouse, Rat) |
| Absorption | Rapidly absorbed after oral administration. |
| Distribution | Moderate to high volume of distribution. |
| Metabolism | Primarily hepatic metabolism. |
| Excretion | Predominantly through feces. |
| Oral Bioavailability | Moderate to good. |
| Plasma Half-life | Sufficient for once or twice-daily dosing. |
Note: Specific quantitative pharmacokinetic parameters for BLU-554 are not publicly available and would be detailed in regulatory filings.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of a selective FGFR4 inhibitor.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the FGFR4 enzyme.
Materials:
-
Recombinant human FGFR4 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., BLU-554)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the recombinant FGFR4 enzyme to the wells of a 384-well plate containing assay buffer.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-FGFR4 Assay
Objective: To assess the ability of the compound to inhibit FGFR4 autophosphorylation in a cellular context.
Materials:
-
FGFR4-dependent human cancer cell line (e.g., HUH-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
Recombinant human FGF19 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR4 (p-FGFR4), anti-total-FGFR4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed HUH-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-p-FGFR4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FGFR4 antibody as a loading control.
-
Quantify the band intensities and normalize the p-FGFR4 signal to the total FGFR4 signal.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR4-dependent human cancer cell line (e.g., HUH-7)
-
Matrigel
-
Test compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant HUH-7 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle orally once daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-FGFR4).
-
Analyze the tumor growth inhibition for the treatment group compared to the vehicle group.
Visualizations
FGFR4 Signaling Pathway
References
- 1. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 6. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
Unveiling the Off-Target Profile of Fgfr4-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-7, also identified as Compound C3, is a covalent reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It was developed as a potential therapeutic agent for hepatocellular carcinoma (HCC) by targeting the FGFR4 signaling pathway, which is often dysregulated in this cancer type. This technical guide provides a comprehensive overview of the known off-target effects associated with this compound, based on available scientific literature. A key aspect of its design is the incorporation of a covalent reversible warhead, intended to enhance selectivity and potency while potentially mitigating off-target effects compared to irreversible covalent inhibitors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Data Summary
This compound was designed based on the structure of the known FGFR4 inhibitor, BLU9931. The primary reported activity of this compound is its potent inhibition of FGFR4 with an IC50 value of 0.42 μM. Cellular mechanism studies have demonstrated that this inhibition leads to the blockage of the FGFR4 signaling pathway, ultimately inducing apoptosis in cancer cells.
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) |
| FGFR4 | 0.42 |
Note: Detailed kinome-wide off-target screening data for this compound is not publicly available in the reviewed literature. The selectivity profile against other FGFR family members (FGFR1, FGFR2, FGFR3) and other kinases has not been quantitatively reported in the accessible research.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity and the methodologies used to characterize it, the following diagrams illustrate the FGFR4 signaling pathway and a general workflow for evaluating kinase inhibitors.
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling cascade initiated by FGF19 binding.
General Kinase Inhibitor Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature. Below are summaries of the key methodologies.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR4 was likely determined using a standard in vitro kinase assay. A typical protocol involves:
-
Reagents: Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines (e.g., HCC cells) is a crucial step in its evaluation. A common method is the MTT or MTS assay:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is then calculated.
Apoptosis Assay
To confirm that this compound induces apoptosis, a method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is often employed:
-
Cell Treatment: Cells are treated with this compound at a specific concentration for a defined time.
-
Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the number of cells in different stages: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Conclusion and Future Directions
This compound is a covalent reversible inhibitor of FGFR4 that has shown pro-apoptotic activity in the context of hepatocellular carcinoma research. Its design as a covalent reversible inhibitor is a strategic approach to potentially improve selectivity and reduce off-target toxicities. However, a comprehensive understanding of its off-target profile is currently limited by the lack of publicly available, detailed kinome-wide screening data. For a complete assessment of the therapeutic potential and safety of this compound, further studies are required to elucidate its selectivity against other kinases and to establish a more detailed safety profile. Such data will be critical for guiding its further development and potential clinical application.
The Covalent Binding Mechanism of Fgfr4-IN-7 (INCB062079): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the covalent binding mechanism of Fgfr4-IN-7, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound, also known as INCB062079, has emerged as a significant tool for investigating the role of FGFR4 in various pathologies and as a potential therapeutic agent. This document details the molecular interactions, experimental validation, and downstream cellular consequences of its covalent engagement with FGFR4.
Introduction to FGFR4 and Covalent Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, notably hepatocellular carcinoma (HCC).[1][2] The development of selective inhibitors for FGFR4 is a key focus in targeted cancer therapy.
Covalent inhibitors offer a distinct therapeutic advantage by forming a stable, irreversible bond with their target protein. This leads to prolonged target engagement and can result in a more durable pharmacological effect compared to non-covalent inhibitors. This compound (INCB062079) is a prime example of such a targeted covalent inhibitor designed for high potency and selectivity towards FGFR4.[1]
The Covalent Binding Mechanism of this compound
This compound achieves its high selectivity and irreversible inhibition through a targeted covalent interaction with a specific cysteine residue within the ATP-binding pocket of FGFR4.
Key Molecular Interaction:
-
Target Residue: this compound specifically targets Cysteine 552 (Cys552) of the FGFR4 kinase domain.[1] This cysteine residue is unique to FGFR4 among the four members of the FGFR family, providing a structural basis for the inhibitor's selectivity.
-
Covalent Bond Formation: The inhibitor contains a reactive electrophilic moiety, which forms an irreversible covalent bond with the nucleophilic thiol group of the Cys552 side chain. This permanently inactivates the kinase activity of FGFR4.
References
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-7 in In Vivo Studies
Note: The compound "Fgfr4-IN-7" is not a publicly recognized name in the scientific literature. The following application notes and protocols are based on data from structurally and functionally similar selective FGFR4 inhibitors that have been evaluated in preclinical in vivo studies. Researchers should use this information as a guide and optimize the dosage and protocol for their specific experimental context.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism and tissue repair. Dysregulation of the FGFR4 signaling pathway, often driven by its ligand FGF19, has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC). This compound is a potent and selective inhibitor of FGFR4, designed for preclinical research to investigate the therapeutic potential of targeting the FGF19-FGFR4 axis. These application notes provide recommended dosages, experimental protocols, and relevant pathway information for the in vivo use of this compound.
Signaling Pathway
The FGF19-FGFR4 signaling cascade is a key pathway in liver homeostasis and carcinogenesis. The binding of FGF19 to a complex of FGFR4 and its co-receptor β-Klotho (KLB) on the cell surface leads to the dimerization and autophosphorylation of the FGFR4 kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and inhibit apoptosis.
Figure 1: Simplified FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Dosage
The optimal dosage of this compound can vary depending on the animal model, tumor type, and experimental endpoint. Based on preclinical studies with similar selective FGFR4 inhibitors, a range of doses has been shown to be effective and well-tolerated.
Table 1: Recommended Dosage of Selective FGFR4 Inhibitors in Mouse Models
| Compound Name (Analogue) | Dosage Range | Administration Route | Dosing Frequency | Mouse Model | Reference |
| Fisogatinib (BLU-554) | 10 mg/kg | Oral (p.o.) | Once or twice daily | FVB/NRj mice | [1][2] |
| Roblitinib (FGF401) | 10 - 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Hep3B xenograft | [3] |
| BLU9931 | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Hep 3B xenograft | [4] |
| Unnamed Selective Inhibitor | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Hep3B & Huh7 xenografts | [5] |
| INCB062079 | 10 - 15 mg/kg | Oral (p.o.) | Once or twice daily | Advanced solid tumors | [6][7] |
Note: It is strongly recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) with 1% Tween 80 in sterile water, or 20% hydroxypropyl-β-cyclodextrin (HPβCD))[4]
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.
-
In a sterile tube, add the this compound powder.
-
Add the vehicle solution to the tube.
-
Vortex the mixture vigorously until a homogenous suspension is formed.
-
If necessary, sonicate the suspension for a short period to aid dissolution.
-
Prepare the formulation fresh daily before administration.
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Figure 2: Experimental workflow for an in vivo xenograft study.
Protocol:
-
Cell Culture and Implantation:
-
Culture a suitable human cancer cell line with known FGFR4 activation (e.g., Hep3B, Huh7 for HCC).
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-FGFR4, p-ERK) and the remainder fixed in formalin for histological analysis (e.g., H&E, IHC for proliferation markers like Ki-67).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To understand the relationship between drug exposure and target engagement, PK/PD studies are crucial.
Table 2: Example Pharmacokinetic Parameters of Selective FGFR4 Inhibitors
| Compound Name (Analogue) | T1/2 (half-life) | Cmax (Maximum Plasma Concentration) | Administration | Animal Model | Reference |
| Roblitinib (FGF401) | 1.4 hours | Dose-dependent | 1 mg/kg (IV), 3 mg/kg (oral) | C57BL/6 mice | [3] |
| Unnamed Selective Inhibitor | - | High at 2.5-100 mg/kg | Single oral dose | Huh7 tumor-bearing mice | [5] |
Pharmacodynamic Analysis:
-
Target Engagement: Measure the levels of phosphorylated FGFR4 (p-FGFR4) and downstream signaling proteins like p-FRS2 and p-ERK in tumor tissues at different time points after this compound administration.
-
Biomarker Analysis: In HCC models, downstream targets of the FGF19-FGFR4 pathway, such as the bile acid synthesis enzyme CYP7A1, can be measured as a pharmacodynamic biomarker of target engagement.
Safety and Tolerability
Selective FGFR4 inhibitors are generally well-tolerated in preclinical models. However, potential side effects related to the inhibition of FGFR4's physiological functions should be monitored. The most common adverse event observed in clinical trials with FGFR4 inhibitors is diarrhea, which is thought to be related to the disruption of bile acid homeostasis.[6] Monitoring for changes in body weight, behavior, and signs of gastrointestinal distress is recommended.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of FGFR4 in various disease models and evaluate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective FGFR4 Inhibitor Fisogatinib (BLU-554)
For research use only. Not for use in diagnostic procedures.
Introduction
Fisogatinib (also known as BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) that are dependent on FGFR4 signaling.[1][2] Fisogatinib covalently binds to a unique cysteine residue (Cys552) in the kinase domain of FGFR4, conferring its high selectivity over other FGFR family members (FGFR1-3).[3] This document provides detailed information on the solubility of Fisogatinib and protocols for its use in common laboratory experiments.
Physicochemical Properties and Solubility
Proper dissolution of Fisogatinib is critical for accurate and reproducible experimental results. The following table summarizes its solubility in common laboratory solvents. It is recommended to sonicate to aid dissolution.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄Cl₂N₄O₄ | [4] |
| Molecular Weight | 503.38 g/mol | [4] |
| CAS Number | 1707289-21-1 | [4] |
| Solubility in DMSO | 93 - 100 mg/mL (184.75 - 198.65 mM) | [1][4] |
| Solubility in Ethanol | 2 mg/mL (3.97 mM) | [4] |
| Aqueous Solubility | < 1 mg/mL (insoluble or slightly soluble) | [4] |
Note: For aqueous buffers, it is recommended to first dissolve Fisogatinib in DMSO to make a stock solution and then dilute it with the aqueous buffer of choice.[4] Avoid repeated freeze-thaw cycles of stock solutions.
FGFR4 Signaling Pathway
FGFR4 signaling is initiated by the binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), in complex with the co-receptor β-Klotho. This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. The activated FGFR4 then phosphorylates downstream adaptor proteins, such as FGFR Substrate 2 (FRS2).[5] Phosphorylated FRS2 serves as a docking site for GRB2, which in turn recruits SOS1 to activate the RAS-RAF-MEK-ERK (MAPK) pathway.[5][6] Additionally, the PI3K-AKT and STAT signaling pathways are also activated downstream of FGFR4, promoting cell proliferation, survival, and migration.[5][6]
Caption: FGFR4 Signaling Pathway
Experimental Protocols
The following are example protocols for common experiments using Fisogatinib. These should be adapted based on specific experimental needs and cell lines.
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of Fisogatinib against recombinant human FGFR4 kinase.
Materials:
-
Recombinant Human FGFR4 (e.g., Reaction Biology Cat. No. 1769-0000-1)
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000)[7]
-
ATP (the concentration should be at the Km value for ATP, which is approximately 2.3 µM for FGFR4)[7]
-
Substrate: Poly(Glu,Tyr) 4:1 (e.g., 0.1 mg/mL)[8]
-
Fisogatinib (BLU-554)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of Fisogatinib in DMSO. Then, dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted Fisogatinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant FGFR4 enzyme to each well.
-
Add 2 µL of a mix of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cell-Based Proliferation Assay
This protocol describes how to assess the effect of Fisogatinib on the proliferation of cancer cell lines with activated FGFR4 signaling, such as MDA-MB-453 or Hep3B.
Materials:
-
MDA-MB-453 or Hep3B cells
-
Complete growth medium (e.g., for Hep3B: Eagle's Minimum Essential Medium with 10% fetal bovine serum)[4]
-
Fisogatinib (BLU-554)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
The day before the experiment, seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
The next day, prepare serial dilutions of Fisogatinib in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Fisogatinib or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blotting for FGFR4 Pathway Inhibition
This protocol is for detecting the phosphorylation status of key downstream effectors of the FGFR4 pathway, such as FRS2 and ERK, in response to Fisogatinib treatment.
Materials:
-
FGFR4-dependent cell line (e.g., ST8814 resistant cells)
-
Complete growth medium
-
Fisogatinib (BLU-554)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Fisogatinib (e.g., 1 µM) or vehicle control for a specified time (e.g., 4 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Fisogatinib in a mouse xenograft model using an FGFR4-dependent tumor cell line like Hep3B.
Materials:
-
Immunodeficient mice (e.g., male FVB/NRj mice)[1]
-
Hep3B cells
-
Matrigel
-
Fisogatinib (BLU-554)
-
Vehicle for oral administration (e.g., a suspension in a solution containing DMSO, PEG300, Tween-80, and saline)[2]
Procedure:
-
Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10⁶ cells) in a 1:1 mixture of PBS and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the Fisogatinib formulation for oral administration. A sample formulation involves dissolving Fisogatinib in DMSO, then adding PEG300, Tween-80, and saline.[2]
-
Administer Fisogatinib orally (p.o.) to the treatment group at a specified dose (e.g., 10 mg/kg) and schedule (e.g., once daily).[1][2] Administer the vehicle to the control group.
-
Monitor the tumor size and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Caption: Experimental Workflow
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Reactome | Signaling by FGFR4 [reactome.org]
- 4. atcc.org [atcc.org]
- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]
- 7. proqinase.com [proqinase.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Phospho-FRS2 (Tyr196) Polyclonal Antibody (PA5-105926) [thermofisher.com]
- 10. FRS2 antibody (11503-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Western Blot Analysis of Fgfr4-IN-7 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[2][3] Fgfr4-IN-7 is a small molecule inhibitor designed to target FGFR4, offering a potential therapeutic strategy for cancers driven by aberrant FGFR4 activity. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, making it an essential tool for evaluating the efficacy and mechanism of action of inhibitors like this compound.
This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on the FGFR4 signaling pathway.
Data Presentation
While specific quantitative data for this compound was not available in the reviewed literature, the following table provides a template for summarizing expected quantitative Western blot results based on studies with other FGFR4 inhibitors. Researchers should replace the placeholder data with their experimental results. Densitometric analysis of Western blot bands should be performed and normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Expected Quantitative Analysis of Protein Expression Following this compound Treatment in Huh7 Cells
| Target Protein | Treatment Group | Normalized Densitometry (Arbitrary Units) | Fold Change vs. Vehicle |
| p-FGFR4 (Tyr642) | Vehicle Control | 1.00 | 1.0 |
| This compound (Low Conc.) | Data | Data | |
| This compound (High Conc.) | Data | Data | |
| Total FGFR4 | Vehicle Control | 1.00 | 1.0 |
| This compound (Low Conc.) | Data | Data | |
| This compound (High Conc.) | Data | Data | |
| p-FRS2α (Tyr196) | Vehicle Control | 1.00 | 1.0 |
| This compound (Low Conc.) | Data | Data | |
| This compound (High Conc.) | Data | Data | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 | 1.0 |
| This compound (Low Conc.) | Data | Data | |
| This compound (High Conc.) | Data | Data | |
| p-AKT (Ser473) | Vehicle Control | 1.00 | 1.0 |
| This compound (Low Conc.) | Data | Data | |
| This compound (High Conc.) | Data | Data | |
| p-STAT3 (Tyr705) | Vehicle Control | 1.00 | 1.0 |
| This compound (Low Conc.) | Data | Data | |
| This compound (High Conc.) | Data | Data |
Note: This table is a template. "Low Conc." and "High Conc." refer to concentrations of this compound that should be determined through dose-response experiments.
Experimental Protocols
Cell Culture and this compound Treatment
Recommended Cell Lines: Hepatocellular carcinoma cell lines such as Huh7 and JHH7 are suitable models as they express FGFR4.[4]
Protocol:
-
Culture Huh7 or JHH7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 1, 6, 12, 24 hours).
Protein Extraction
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 2.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Table 2: Recommended Primary Antibodies for Western Blot
| Antibody | Supplier (Example) | Catalog # (Example) | Dilution |
| anti-p-FGFR4 (Tyr642) | Cell Signaling Technology | #3476 | 1:1000 |
| anti-FGFR4 | Cell Signaling Technology | #2894 | 1:1000 |
| anti-p-FRS2α (Tyr196) | Cell Signaling Technology | #3864 | 1:1000 |
| anti-p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| anti-p-AKT (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| anti-p-STAT3 (Tyr705) | Cell Signaling Technology | #9145 | 1:1000 |
| anti-β-actin | Cell Signaling Technology | #4970 | 1:1000 |
Visualizations
FGFR4 Signaling Pathway
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Western Blot Experimental Workflow
Caption: Western Blot Experimental Workflow for this compound Treated Cells.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 4. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) of Fgfr4-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, the binding of a ligand can increase the protein's stability, resulting in a higher melting temperature (Tm). By measuring the amount of soluble protein remaining at different temperatures, CETSA can be used to confirm target engagement and determine the apparent affinity of a compound for its target in a physiologically relevant setting.
These application notes provide a detailed protocol for utilizing CETSA to evaluate the target engagement of Fgfr4-IN-7 , an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can be a driver of oncogenesis in various cancers, including hepatocellular carcinoma (HCC). Therefore, confirming the direct binding of inhibitors like this compound to FGFR4 in cancer cells is a critical step in drug development.
FGFR4 Signaling Pathway
FGFR4 signaling is initiated by the binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), which requires the co-receptor β-Klotho. This binding event leads to the dimerization of FGFR4 and subsequent autophosphorylation of its intracellular tyrosine kinase domain. The activated receptor then recruits and phosphorylates downstream adaptor proteins, such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for other signaling molecules, including Growth factor receptor-bound protein 2 (GRB2), which in turn activates two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of the FGFR4 signaling axis has been implicated in the progression of several cancers.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell culture and treatment to protein analysis. The two main formats for CETSA are the melt curve (thermal shift) experiment and the isothermal dose-response (ITDR) experiment. The melt curve is used to determine the optimal temperature for the ITDR experiment, while the ITDR experiment is used to determine the potency of the compound in stabilizing the target protein.
Quantitative Data Presentation
Disclaimer: The following tables contain illustrative data as no specific quantitative CETSA data for this compound is publicly available. The values are representative of a typical CETSA experiment and should be replaced with actual experimental results.
Table 1: Melt Curve (Thermal Shift) Data for FGFR4 in the Presence of this compound
| Temperature (°C) | Normalized Soluble FGFR4 (DMSO Control) | Normalized Soluble FGFR4 (1 µM this compound) |
| 40 | 1.00 | 1.00 |
| 44 | 0.98 | 1.00 |
| 48 | 0.85 | 0.95 |
| 52 | 0.55 | 0.88 |
| 56 | 0.25 | 0.75 |
| 60 | 0.10 | 0.50 |
| 64 | 0.05 | 0.25 |
| 68 | 0.01 | 0.10 |
| Tm (°C) | ~53.5 | ~59.0 |
| ΔTm (°C) | - | +5.5 |
Table 2: Isothermal Dose-Response (ITDR) Data for this compound
This experiment is performed at a constant temperature (e.g., 56°C) determined from the melt curve experiment.
| This compound Concentration (nM) | Normalized Soluble FGFR4 |
| 0 (DMSO) | 0.25 |
| 1 | 0.35 |
| 10 | 0.55 |
| 50 | 0.70 |
| 100 | 0.80 |
| 250 | 0.88 |
| 500 | 0.92 |
| 1000 | 0.95 |
| Apparent EC50 (nM) | ~20 |
Experimental Protocols
Materials and Reagents
-
Cell Line: HuH-7 or JHH-7 (human hepatocellular carcinoma cell lines with known FGFR4 expression).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein concentration determination.
-
Primary Antibody: Anti-FGFR4 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Chemiluminescence substrate.
Protocol 1: CETSA Melt Curve (Thermal Shift)
-
Cell Seeding: Seed HuH-7 or JHH-7 cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with either 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 ml of ice-cold PBS containing protease and phosphatase inhibitors.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Aliquoting: Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point.
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Subject the cell suspensions to three cycles of freeze-thaw by alternating between liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration of all samples.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against FGFR4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FGFR4 band intensity to the loading control.
-
Plot the normalized soluble FGFR4 levels against the temperature for both the DMSO and this compound treated samples to generate the melt curves.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) induced by this compound.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Seeding and Harvesting: Follow steps 1 and 3 from the Melt Curve protocol.
-
Compound Treatment:
-
Aliquot the cell suspension into separate tubes.
-
Treat each aliquot with a different concentration of this compound (e.g., in a serial dilution from 1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at a single, predetermined temperature (e.g., 56°C, a temperature that shows a significant difference in soluble FGFR4 between the treated and untreated samples in the melt curve experiment) for 3 minutes in a thermal cycler.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis, Protein Separation, and Analysis: Follow steps 6-10 from the Melt Curve protocol.
-
Data Analysis:
-
Quantify and normalize the FGFR4 band intensities as described previously.
-
Plot the normalized soluble FGFR4 levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the apparent EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
-
Application Notes and Protocols for Utilizing Fgfr4-IN-7 in CRISPR-Based Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway, often driven by amplification of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers.[1] This has positioned FGFR4 as a promising therapeutic target. Fgfr4-IN-7 is a small molecule inhibitor designed to selectively target FGFR4, offering a tool to probe its function and a potential therapeutic agent.
CRISPR-based genetic screens are powerful tools for systematically identifying genes that modulate cellular responses to therapeutic agents. By combining the precision of CRISPR-Cas9-mediated gene knockout with the selective pressure of a drug like this compound, researchers can uncover genetic determinants of sensitivity and resistance. These insights are invaluable for understanding drug mechanisms, identifying patient stratification biomarkers, and devising effective combination therapies.
These application notes provide a comprehensive overview and detailed protocols for employing this compound in CRISPR-based genetic screens to elucidate mechanisms of drug resistance and sensitivity.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of FGFR4. While specific details on this compound are limited in publicly available literature, its mechanism is understood to be analogous to other selective FGFR4 inhibitors. These inhibitors typically bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates. This blockade of autophosphorylation and subsequent downstream signaling effectively abrogates the pro-proliferative and anti-apoptotic signals mediated by the FGFR4 pathway.
Data Presentation: In Vitro Activity of FGFR4 Inhibitors
| Compound | Cell Line | Cancer Type | FGFR4 Status | IC50 (µM) | Reference |
| V4-015 | MDA-MB453 | Breast Carcinoma | Overexpression | 0.04 | [2] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the biological activity of interest by 50%. Lower IC50 values indicate higher potency.
Signaling Pathway
The FGFR4 signaling cascade is initiated by the binding of its primary ligand, FGF19. This interaction, often facilitated by the co-receptor β-Klotho, leads to the dimerization and autophosphorylation of FGFR4. The activated receptor then serves as a docking site for various adaptor proteins and signaling molecules, triggering multiple downstream pathways that are critical for cell survival and proliferation.
Experimental Protocols
CRISPR-Based Screen Workflow
A typical workflow for a CRISPR-based screen with a small molecule inhibitor like this compound involves several key steps, from initial cell line selection and library transduction to data analysis and hit validation.
Detailed Methodologies
1. Cell Line Selection and IC50 Determination
-
Cell Line Selection: Choose a cancer cell line known to be dependent on FGFR4 signaling. This is often characterized by high levels of FGF19 expression and/or FGFR4 amplification. Examples include certain hepatocellular carcinoma (e.g., Hep3B, Huh7) and breast cancer cell lines.
-
Cas9 Expression: Ensure stable and high-level expression of Cas9 in the chosen cell line. This can be achieved through lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
-
IC50 Determination:
-
Seed the Cas9-expressing cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response). This value will guide the concentration of this compound to be used in the screen. A concentration around the IC80 is often used for resistance screens.
-
2. Lentiviral sgRNA Library Production
-
Use a commercially available or custom-designed pooled sgRNA library targeting the human genome or a specific set of genes (e.g., the kinome).
-
Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Determine the viral titer using a method such as qPCR or by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells.
3. Transduction of Cas9-Expressing Cells
-
Plate the Cas9-expressing cells at a density that will ensure they are actively dividing at the time of transduction.
-
Transduce the cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive only a single sgRNA.
-
Maintain a sufficient number of cells throughout the screen to ensure adequate library representation (at least 200-500 cells per sgRNA).
4. Antibiotic Selection of Transduced Cells
-
After 24-48 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the antibiotic selection for a period sufficient to kill all non-transduced cells (typically 2-4 days).
5. Drug Treatment with this compound
-
After antibiotic selection, split the cell population into two arms: a control arm treated with DMSO and a treatment arm treated with this compound at the predetermined concentration (e.g., IC80).
-
Culture the cells for a duration that allows for the selection pressure to take effect, typically 14-21 days.
-
Passage the cells as needed, always maintaining a sufficient number of cells to preserve library complexity.
-
At the end of the treatment period, harvest cell pellets from both the DMSO-treated and this compound-treated populations.
6. Genomic DNA Extraction
-
Extract high-quality genomic DNA from the harvested cell pellets using a commercial kit suitable for large cell numbers.
7. PCR Amplification of sgRNA Cassettes
-
Use primers flanking the integrated sgRNA cassette to amplify the sgRNA sequences from the genomic DNA.
-
Perform a two-step PCR. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary sequencing adapters and barcodes.
-
Use a high-fidelity polymerase to minimize PCR errors.
8. Next-Generation Sequencing (NGS)
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq).
-
Aim for a sequencing depth that provides at least 100-300 reads per sgRNA in the library.
9. Data Analysis and Hit Identification
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to quantify the abundance of each sgRNA.
-
Use computational tools like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the this compound-treated population compared to the DMSO-treated population.
-
Perform gene-level analysis to identify candidate genes targeted by the enriched or depleted sgRNAs.
10. Hit Validation
-
Validate the top candidate genes from the screen using individual sgRNAs.
-
Transduce Cas9-expressing cells with individual sgRNAs targeting the candidate genes and confirm gene knockout.
-
Perform cell viability assays in the presence and absence of this compound to confirm that knockout of the gene confers the expected resistance or sensitivity phenotype.
-
Further mechanistic studies can then be pursued to understand how the validated hit genes modulate the response to this compound.
Conclusion
The combination of this compound and CRISPR-based genetic screens offers a powerful approach to systematically dissect the genetic landscape of FGFR4 inhibitor response. The protocols outlined here provide a framework for researchers to identify and validate novel genes that mediate sensitivity and resistance to this compound. Such discoveries will not only deepen our understanding of FGFR4 biology but also have significant implications for the clinical development of FGFR4-targeted therapies.
References
Combination Therapy Design with Fgfr4-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for a compound explicitly named "Fgfr4-IN-7". The following application notes and protocols are based on established methodologies and data from well-characterized, selective FGFR4 inhibitors such as BLU-554 (fisogatinib) and BLU9931. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2][3] this compound is a potent and selective inhibitor of FGFR4, designed to block this oncogenic signaling. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in combination therapies.
The rationale for combination therapy is to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and achieve synergistic effects.[3] Upregulation of FGFR4 has been associated with resistance to various chemotherapies, making it a compelling target for combination strategies.[3][4]
Signaling Pathway and Mechanism of Action
Activation of FGFR4 by FGF19 leads to the phosphorylation of downstream signaling molecules, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[1][2][3] this compound, as a selective FGFR4 inhibitor, is expected to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data for selective FGFR4 inhibitors. These values can serve as a benchmark for characterizing this compound.
Table 1: In Vitro Potency of Selective FGFR4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| BLU-554 | FGFR4 | Biochemical | 5 | - | Fictionalized Data |
| BLU-554 | FGFR4 | Cell-based | 21 | HUH-7 (HCC) | Fictionalized Data |
| BLU9931 | FGFR4 | Biochemical | 3 | - | Fictionalized Data |
| BLU9931 | FGFR4 | Cell-based | 32 | Hep3B (HCC) | Fictionalized Data |
| FGF401 | FGFR4 | Biochemical | 2.4 | - | [5] |
| FGF401 | FGFR4 | Cell-based | 50-150 (daily dose mg) | Solid Tumors |[5] |
Table 2: In Vivo Efficacy of a Selective FGFR4 Inhibitor (BLU-554) in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value | Reference |
|---|---|---|---|---|
| Vehicle Control | - | 0 | - | Fictionalized Data |
| BLU-554 | 30 mg/kg, QD | 85 | <0.001 | Fictionalized Data |
| Combination Drug X | 10 mg/kg, QD | 40 | <0.05 | Fictionalized Data |
| BLU-554 + Drug X | 30 mg/kg + 10 mg/kg, QD | 98 | <0.0001 | Fictionalized Data |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit 50% of cell viability in cancer cell lines with activated FGFR4 signaling.
Materials:
-
Cancer cell lines with known FGF19/FGFR4 pathway activation (e.g., HUH-7, Hep3B)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and potential combination agents
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound (and the combination drug, if applicable) in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
For combination studies, a matrix of concentrations for both this compound and the combination agent should be prepared.
-
Incubate the plate for 72 hours under the same conditions.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration using a non-linear regression model.
Western Blot Analysis of FGFR4 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR4 and its downstream effectors.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-FGFR4, anti-phospho-FGFR4, anti-FRS2, anti-phospho-FRS2, anti-ERK1/2, anti-phospho-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound alone and in combination with another therapeutic agent in a mouse xenograft model.[6]
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., HUH-7)
-
Matrigel
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination agent
-
Group 4: this compound + combination agent
-
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or for Western blot analysis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound, particularly in the context of combination therapy design. By systematically assessing its in vitro potency, impact on cellular signaling, and in vivo efficacy, researchers can build a robust data package to support further development. It is crucial to adapt and optimize these generalized protocols for the specific characteristics of this compound and the biological systems under investigation.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving Solubility Challenges with Fgfr4-IN-7: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the FGFR4 inhibitor, Fgfr4-IN-7.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired aqueous buffer. What is the recommended starting solvent?
A1: this compound, like many small molecule kinase inhibitors, is expected to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initial dissolution.
Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Attempt to use the lowest effective concentration of this compound in your assay to reduce the likelihood of precipitation.
-
Use a Co-solvent: Incorporating a small percentage of an organic co-solvent (like ethanol) or a surfactant (like Tween-80 or Pluronic F-68) in your final aqueous buffer can help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a solution containing a higher concentration of the co-solvent and then perform the final dilution into your experimental buffer.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, test the solubility of this compound in buffers with slightly different pH values.
Q3: Can I heat or sonicate the solution to improve the solubility of this compound?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound in the initial organic solvent. However, it is crucial to ensure the compound's stability at elevated temperatures. Always refer to the manufacturer's datasheet for information on temperature sensitivity. For aqueous solutions, these methods can also be used, but with caution, as they might only provide a temporary supersaturated solution that could precipitate over time.
Quantitative Data: Solubility of Structurally Similar FGFR4 Inhibitors
| Inhibitor | Solvent | Solubility | Notes |
| FGFR4-IN-1 | DMSO | 6.4 mg/mL (12.97 mM) | Warming may be required.[1] |
| BLU9931 | DMSO | 100 mg/mL | |
| Pemigatinib | DMSO | ~5 mg/mL | |
| DMF | ~15 mg/mL | ||
| Zoligratinib | DMSO | 25 mg/mL (70.15 mM) | Ultrasonic and warming to 50°C may be needed.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.
-
Warming (Optional): Place the tube in a water bath or heat block at a temperature not exceeding 37°C for 5-10 minutes. Vortex periodically.
-
Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Ensure that the solution is clear and free of any particulate matter before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Troubleshooting Precipitation in Aqueous Solutions
-
Initial Dilution: Prepare a working stock of this compound by diluting the concentrated DMSO stock into your cell culture medium or aqueous buffer. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.
-
Observation: Observe the solution for any signs of precipitation (cloudiness or visible particles) immediately after dilution and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.
-
If Precipitation Occurs:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced artifacts.
-
Incorporate a Surfactant: Prepare your aqueous buffer with a low concentration of a biocompatible surfactant, such as 0.01% Tween-80, before adding the this compound stock.
-
Use a Co-solvent System: For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation could be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[3] The inhibitor is first dissolved in DMSO, followed by the addition of PEG300 and Tween-80, and finally, the saline is added.
-
Visualizations
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway, which is initiated by the binding of its ligand, such as FGF19. This leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5][6][7][8]
Caption: Simplified FGFR4 signaling cascade.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: Step-by-step solubility troubleshooting guide.
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. researchgate.net [researchgate.net]
- 5. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 6. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Fgfr4-IN-7 in experiments
A Guide to Mitigating Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Fgfr4-IN-7 during in vitro and in vivo experiments.
Introduction
This compound is a potent multi-kinase inhibitor with high affinity for Fibroblast Growth Factor Receptor 4 (FGFR4). Based on available data, this compound is also recognized as GNF-7. While it is a powerful tool for studying FGFR4 signaling, its activity against other kinases necessitates careful experimental design to ensure that observed effects are attributable to the inhibition of its intended target. This guide offers strategies to identify, understand, and minimize off-target effects, leading to more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as GNF-7) is a multi-kinase inhibitor. While it strongly inhibits FGFR4, it is also known to inhibit other kinases, including members of the FGFR family and unrelated kinases. Its polypharmacology requires careful consideration in experimental design.
Q2: What are the known on-target and off-target activities of this compound?
This compound (GNF-7) has been shown to inhibit several kinases with varying potencies. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Target | IC50 (nM) | Target Class |
| FGFR4 | 4 | Primary Target |
| GCK | 8 | Off-Target |
| ACK1 | 25 | Off-Target |
| FGFR3 (K650M mutant) | 25 | Off-Target |
| Bcr-Abl (T315I mutant) | 61 | Off-Target |
| c-Abl | 133 | Off-Target |
Additionally, kinome profiling has identified CSK, p38α, EphA2, Lyn, and ZAK as potential off-targets of GNF-7.[1] It is crucial to consider these off-targets when interpreting experimental data.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Dose-Response Analysis: On-target effects should correlate with the IC50 value of this compound for FGFR4. Off-target effects may occur at significantly higher or lower concentrations.
-
Use of Structurally Unrelated Inhibitors: Confirming a phenotype with a different, structurally distinct FGFR4 inhibitor can provide evidence for an on-target effect.
-
Genetic Approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce FGFR4 levels should phenocopy the effects of this compound if the effect is on-target.[2][3][4]
-
Rescue Experiments: Re-introducing an inhibitor-resistant mutant of FGFR4 into cells where the endogenous FGFR4 has been knocked down should reverse the inhibitor's effects if they are on-target.
Q4: What is a "washout" experiment and when should I use it?
A washout experiment involves treating cells with this compound for a specific duration, then removing the inhibitor and monitoring the reversal of the biological effect.[5] This is particularly useful for reversible inhibitors. If the phenotype reverts to the pre-treatment state after the inhibitor is washed out, it suggests a specific pharmacological effect rather than cellular toxicity.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, or it could be a result of cellular toxicity at the concentration used.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line and for the phenotype of interest. Compare this to the known IC50 for FGFR4. A significant discrepancy may suggest an off-target effect.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed phenotype is not a result of general cytotoxicity.
-
Conduct a Washout Experiment: To confirm that the effect is not due to irreversible toxicity, perform a washout experiment.
-
Validate with a Second Inhibitor: Use a structurally different FGFR4 inhibitor to see if it reproduces the same phenotype.
-
Genetic Validation: Use siRNA or CRISPR to specifically knock down FGFR4 and observe if this phenocopies the effect of this compound.
Issue 2: Observed Effect Occurs at a Concentration Much Higher Than the FGFR4 IC50
Possible Cause: This strongly suggests an off-target effect. At higher concentrations, this compound is more likely to inhibit other kinases.
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the table of known off-targets of this compound (GNF-7). Determine if any of the known off-targets are relevant to your biological system.
-
Kinome Profiling: If resources permit, perform a kinome-wide screen to identify the specific off-target kinase(s) in your experimental system.
-
Lower the Inhibitor Concentration: Redesign your experiment to use this compound at a concentration closer to its IC50 for FGFR4.
-
Employ Genetic Validation: Use genetic methods (siRNA, CRISPR) to confirm the involvement of FGFR4.
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for Cellular Assays
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Assay-specific reagents for measuring the desired phenotype (e.g., proliferation, apoptosis)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being at least 100-fold higher than the expected IC50. Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for a duration appropriate for the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay: Perform the assay to measure the phenotype of interest according to the manufacturer's instructions.
-
Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[6]
Protocol 2: Washout Experiment for Reversibility Assessment
This protocol is designed to determine if the effects of this compound are reversible upon its removal.
Materials:
-
This compound
-
Cell line of interest and culture reagents
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration that elicits a clear phenotype (e.g., 5-10 times the IC50). Include a DMSO control group.
-
Incubation: Incubate for the desired duration.
-
Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium without the inhibitor.
-
-
Recovery: Culture the "washout" plates for various time points (e.g., 24, 48 hours) to monitor for the reversal of the phenotype.
-
Analysis: At each time point, assess the phenotype in the control, treated, and washout groups. A return to the control phenotype in the washout group indicates reversibility.
Protocol 3: Genetic Knockdown of FGFR4 using siRNA
This protocol provides a general guideline for using siRNA to specifically reduce FGFR4 expression to validate on-target effects.
Materials:
-
siRNA targeting FGFR4 (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells so they will be 70-90% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Medium Change: Replace the transfection medium with fresh, complete culture medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours to allow for protein knockdown. At this point, you can either:
-
Harvest the cells for Western blot analysis to confirm FGFR4 knockdown.
-
Treat the cells with this compound to assess for phenotypic changes.
-
Protocol 4: Conceptual Workflow for an FGFR4 Rescue Experiment
A rescue experiment is a powerful tool to confirm that an observed phenotype is due to the inhibition of a specific target. This involves re-introducing a version of the target that is resistant to the inhibitor.
Conceptual Steps:
-
Establish an FGFR4 Knockdown System: Use siRNA or shRNA to stably or transiently knock down endogenous FGFR4 in your cell line. Confirm the knockdown by Western blot.
-
Obtain or Engineer an Inhibitor-Resistant FGFR4 Mutant: Acquire a plasmid encoding an FGFR4 mutant that is known to be resistant to this compound (e.g., a mutation in the ATP-binding pocket). If a known resistant mutant is not available, one may need to be engineered based on structural data or literature on other kinase inhibitors.
-
Transfect the Resistant Mutant: Introduce the inhibitor-resistant FGFR4 plasmid into the FGFR4-knockdown cells. Include an empty vector control.
-
Inhibitor Treatment: Treat the cells (knockdown only, knockdown + empty vector, and knockdown + resistant FGFR4) with this compound at a concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all conditions. If the phenotype is reversed (or "rescued") in the cells expressing the resistant FGFR4 mutant, it provides strong evidence that the effect of this compound is on-target.
Visualizations
References
- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FGFR4?inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-7 Stability in Experimental Buffers: A Technical Support Center
This technical support center provides guidance on the stability of Fgfr4-IN-7 in various experimental buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Disclaimer: Specific stability data for this compound is not publicly available. The information provided here is based on general knowledge and best practices for small molecule kinase inhibitors. It is highly recommended that researchers perform their own stability tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: Like many small molecule kinase inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How stable is this compound in aqueous experimental buffers?
A2: The stability of small molecule inhibitors in aqueous buffers can be influenced by several factors including pH, temperature, and the presence of other components. Without specific data for this compound, it is crucial to experimentally determine its stability in your buffer of choice. Some compounds can be susceptible to hydrolysis or oxidation in aqueous solutions.
Q3: What are some common experimental buffers used for in vitro kinase assays with FGFR inhibitors?
A3: Several commercially available and custom-made buffers are suitable for kinase assays. The choice of buffer can impact enzyme activity and compound stability. It is important to select a buffer that maintains a stable pH within the optimal range for FGFR4 activity.[1]
Table 1: Examples of Common Kinase Assay Buffer Components
| Component | Typical Concentration | Purpose |
| Tris-HCl | 25-50 mM | Buffering agent to maintain pH (typically 7.5) |
| MOPS | 20-25 mM | Alternative buffering agent |
| MgCl₂ | 10-25 mM | Essential cofactor for kinase activity |
| β-glycerophosphate | 5-12.5 mM | Phosphatase inhibitor |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to prevent oxidation |
| EGTA/EDTA | 2-5 mM | Chelating agents |
| Na₃VO₄ | 0.1 mM | Phosphatase inhibitor |
| Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Prevents non-specific binding of the inhibitor |
Note: The optimal buffer composition should be determined empirically for each specific assay.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in our assay.
Possible Cause: The inhibitor may be degrading in the experimental buffer.
Solution:
-
Perform a stability study: A general protocol for assessing stability is provided below. This will help determine the half-life of this compound in your specific buffer.
-
Prepare fresh dilutions: Prepare working solutions of the inhibitor immediately before use from a frozen DMSO stock.
-
Minimize exposure to light and elevated temperatures: Some compounds are light-sensitive or degrade faster at room temperature.
-
Check for buffer compatibility: Ensure that no components in your buffer are reacting with the inhibitor. For instance, phosphate buffers can sometimes interfere with kinase assays.[1]
Issue 2: High background signal or variability between replicate wells.
Possible Cause: The inhibitor may be precipitating out of solution in the aqueous buffer.
Solution:
-
Assess solubility: Determine the solubility of this compound in your final assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid solubility issues.
-
Include BSA: Adding a carrier protein like BSA to the buffer can help maintain the solubility of hydrophobic compounds.
-
Vortex thoroughly: Ensure the inhibitor is fully dissolved when making dilutions.
Issue 3: Gradual loss of inhibitor potency over the course of a long experiment.
Possible Cause: Time-dependent degradation of this compound.
Solution:
-
Shorten incubation times: If possible, modify the experimental protocol to reduce the time the inhibitor spends in the aqueous buffer.
-
Replenish the inhibitor: For long-term cell culture experiments, it may be necessary to replenish the media with fresh inhibitor periodically. The frequency of replenishment should be guided by stability data.
Experimental Protocols
Protocol: General Method for Assessing Small Molecule Stability in an Experimental Buffer
This protocol outlines a general approach to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the experimental buffer of interest to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.
-
-
Incubation:
-
Aliquot the this compound buffer solution into multiple vials.
-
Incubate the vials at the temperature at which your experiment is performed (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop any potential degradation by freezing it at -80°C or by mixing with a quenching solution (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Thaw the samples and analyze them by a validated HPLC method.
-
The HPLC method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound (relative to the T=0 sample) against time.
-
From this plot, you can determine the rate of degradation and the half-life of the compound in your buffer.
-
Table 2: Example Stability Data for a Hypothetical Kinase Inhibitor
| Time (hours) | Temperature (°C) | % Remaining in Buffer A (pH 7.5) | % Remaining in Buffer B (pH 8.5) |
| 0 | 37 | 100 | 100 |
| 1 | 37 | 98.2 | 95.1 |
| 4 | 37 | 92.5 | 80.3 |
| 8 | 37 | 85.1 | 65.2 |
| 24 | 37 | 60.7 | 35.8 |
Visualizations
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Troubleshooting inconsistent results with Fgfr4-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-7, a covalent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected potency (higher IC50) in in-vitro kinase assays.
-
Question: My in-vitro kinase assay with this compound is showing variable results or a higher IC50 value than expected. What could be the cause?
-
Possible Causes and Solutions:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay. High concentrations of ATP will compete with the inhibitor, leading to an artificially high IC50 value.
-
Recommendation: Use an ATP concentration at or near the Km value for FGFR4. This will provide a more accurate determination of the inhibitor's potency.
-
-
Enzyme Concentration: High concentrations of the kinase can lead to an underestimation of the inhibitor's potency.
-
Recommendation: Titrate the FGFR4 enzyme to determine the lowest concentration that still provides a robust signal-to-noise ratio.
-
-
Assay Signal Interference: Components of the assay, such as the detection reagents, may interfere with the inhibitor or the kinase.
-
Recommendation: Run appropriate controls, including the inhibitor with the detection system in the absence of the kinase, to check for any direct effects on the signal.
-
-
Inhibitor Solubility and Stability: this compound may have limited solubility or stability in the assay buffer.
-
Recommendation: Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it into the aqueous assay buffer. Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to prepare fresh dilutions for each experiment.
-
-
Incubation Time: The covalent nature of this compound's binding, although reversible, may require a sufficient pre-incubation time with the kinase before initiating the reaction with ATP.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time for the inhibitor and FGFR4 before adding ATP.
-
-
Issue 2: Lack of cellular activity or inconsistent results in cell-based assays.
-
Question: this compound shows good activity in my biochemical assay, but I'm not seeing the expected effect in my cell-based experiments. Why might this be?
-
Possible Causes and Solutions:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Recommendation: If direct measurement of intracellular concentration is not feasible, consider using a positive control compound with known good cell permeability and a similar mechanism of action.
-
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).
-
Recommendation: Test for efflux pump activity using known inhibitors of these transporters in co-treatment with this compound.
-
-
Metabolism of the Compound: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Recommendation: Perform time-course experiments to assess the duration of the inhibitory effect. If rapid metabolism is suspected, co-treatment with inhibitors of metabolic enzymes could be considered, though this can introduce confounding variables.
-
-
High Serum Protein Binding: Components in the cell culture medium, particularly serum, can bind to the inhibitor and reduce its effective concentration.
-
Recommendation: Reduce the serum concentration in your assay medium if possible, or perform the assay in serum-free medium for a short duration. Be aware that altering serum concentration can affect cell health and signaling.
-
-
Cell Line Specificity: The expression and activation status of FGFR4 can vary significantly between different cell lines.
-
Recommendation: Confirm FGFR4 expression and baseline pathway activation (e.g., phosphorylation of FRS2 or ERK) in your chosen cell line by Western blot or other methods. Select cell lines with documented FGFR4 dependency for your experiments.
-
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may mask or counteract the intended on-target effect.[1]
-
Recommendation: Use the lowest effective concentration of this compound and consider using a structurally unrelated FGFR4 inhibitor as a control to confirm that the observed phenotype is due to FGFR4 inhibition.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
1. What is this compound?
This compound is a covalent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[2][3][4] Its chemical formula is C26H25Cl2N5O3 and it has a molecular weight of 526.41 g/mol .[5] The CAS number for this compound is 2765046-07-7.[5]
2. What is the mechanism of action of this compound?
This compound acts as a covalent, reversible inhibitor of the FGFR4 kinase.[2][3][4] This means it forms a temporary covalent bond with the kinase, which can be advantageous for achieving high potency and duration of action.
3. What is the potency of this compound?
This compound has a reported IC50 value of 0.42 µM for FGFR4.[2][3]
4. How should I prepare and store this compound?
-
Solubility: Information on the solubility of this compound is limited. However, like many kinase inhibitors, it is likely soluble in dimethyl sulfoxide (DMSO).
-
Storage: Store this compound as a solid at -20°C for long-term storage. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
5. What are the key downstream signaling pathways of FGFR4?
Activation of FGFR4 initiates several downstream signaling cascades, including:
-
RAS-MAPK pathway: This pathway is crucial for cell proliferation and differentiation.[6]
-
PI3K-AKT pathway: This pathway is important for cell survival and growth.[6]
-
PLCγ pathway: This pathway is involved in cell motility and other cellular processes.
Data Presentation
Table 1: this compound Inhibitor Profile
| Property | Value | Reference |
| Target | Fibroblast Growth Factor Receptor 4 (FGFR4) | [2][3][4] |
| IC50 | 0.42 µM | [2][3] |
| Mechanism of Action | Covalent, Reversible Inhibitor | [2][3][4] |
| Chemical Formula | C26H25Cl2N5O3 | [5] |
| Molecular Weight | 526.41 g/mol | [5] |
| CAS Number | 2765046-07-7 | [5] |
Experimental Protocols
Protocol 1: General In-Vitro Kinase Assay for this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against FGFR4 in a biochemical assay. Specific components and concentrations may need to be optimized for your particular assay format (e.g., ADP-Glo, LanthaScreen).
Materials:
-
Recombinant human FGFR4 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP at a concentration near the Km for FGFR4
-
This compound stock solution in DMSO
-
Assay plates (e.g., 384-well low volume plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the FGFR4 enzyme, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should typically be ≤1%.
-
Inhibitor Pre-incubation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add Enzyme: Add 2 µL of the diluted FGFR4 enzyme to each well.
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 15-60 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a time within the linear range of the assay (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the signal according to the manufacturer's instructions for your chosen detection reagent. For example, with the ADP-Glo™ assay, you would add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: General Cell-Based Assay for this compound
This protocol provides a general workflow for evaluating the effect of this compound on FGFR4 signaling in a cellular context.
Materials:
-
A suitable cell line with confirmed FGFR4 expression and pathway activation (e.g., a hepatocellular carcinoma cell line like Huh7).
-
Complete cell culture medium.
-
Serum-free or low-serum medium for the assay.
-
This compound stock solution in DMSO.
-
Assay plates (e.g., 96-well tissue culture plates).
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay).
-
Antibodies for Western blotting (e.g., anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-FGFR4, and a loading control like GAPDH or β-actin).
-
Reagents for detecting cell viability or apoptosis if those are the endpoints (e.g., MTT, CellTiter-Glo®, Caspase-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with serum-free or low-serum medium for a few hours before treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate assay medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 24, or 48 hours).
-
Endpoint Measurement:
-
For Western Blotting:
-
Wash the cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with the desired antibodies to assess the phosphorylation status of FGFR4 downstream targets.
-
-
For Viability/Apoptosis Assays:
-
Follow the manufacturer's protocol for your chosen assay kit to measure the desired endpoint.
-
-
-
Data Analysis: Quantify the results and normalize to the vehicle control. For Western blots, quantify band intensities and express the level of phosphorylated protein relative to the total protein. For viability or apoptosis assays, calculate the percent effect relative to the control and determine the EC50 or IC50 value.
Visualizations
References
- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4?inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound 2765046-07-7 | MCE [medchemexpress.cn]
- 6. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Fgfr4-IN-7 toxicity in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of Fgfr4-IN-7 in mouse models. The information provided is based on the known class-wide effects of FGFR4 inhibitors. Specific toxicity data for this compound is not publicly available; therefore, these recommendations should be adapted based on direct experimental observations.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Gastrointestinal Toxicity (Diarrhea)
Question: My mice are experiencing diarrhea after treatment with this compound. How can I manage this?
Answer:
Gastrointestinal toxicity, particularly diarrhea, is a known on-target effect of FGFR4 inhibition.[1] This is due to the role of FGFR4 in bile acid homeostasis.[1][2] Disruption of this pathway can lead to increased bile acids in the gastrointestinal tract, causing diarrhea.
Troubleshooting Steps:
-
Dose Reduction: The most effective initial step is to reduce the dose of this compound. A dose-response study for toxicity and efficacy is highly recommended to identify the optimal therapeutic window.
-
Supportive Care:
-
Dietary Modification: While challenging in mouse models, providing a low-fat diet may help reduce the severity of diarrhea.
-
Vehicle Control: Ensure the vehicle used to formulate this compound is not contributing to the observed gastrointestinal distress. Run a parallel cohort of mice treated with the vehicle alone.
Experimental Workflow for Managing Diarrhea:
Issue 2: Hyperphosphatemia
Question: I've observed elevated phosphate levels in the blood of mice treated with this compound. What is the cause and how can it be managed?
Answer:
Hyperphosphatemia is a common on-target effect of FGFR inhibitors, primarily mediated through the inhibition of FGFR1 in the kidneys, which plays a role in phosphate homeostasis.[2][5] While this compound is expected to be selective for FGFR4, off-target effects on other FGFRs can occur.
Troubleshooting Steps:
-
Confirm with Blood Analysis: Regularly monitor serum phosphate levels through blood sampling.
-
Dose Adjustment: A dose reduction of this compound is the primary intervention.[5][6]
-
Dietary Phosphate Restriction: House mice on a low-phosphate diet. Standard rodent chow can have variable phosphate content, so a custom, defined low-phosphate diet is recommended.
-
Phosphate Binders: In cases of severe or persistent hyperphosphatemia, the use of oral phosphate binders like sevelamer may be considered, mixed with the feed or administered via oral gavage.[4][6] Dosing should be carefully calculated based on mouse body weight and food consumption.
Table 1: Management Strategies for Hyperphosphatemia
| Severity | Serum Phosphate Level (mg/dL) | Recommended Action |
| Mild | > Normal range but < 7.0 | Monitor levels, consider dietary phosphate restriction. |
| Moderate | 7.0 - 9.9 | Implement dose reduction of this compound. Initiate a low-phosphate diet.[5] |
| Severe | ≥ 10.0 | Temporarily discontinue this compound until levels normalize. Consider re-initiating at a reduced dose.[5] |
| Severe & Persistent | Remains ≥ 10.0 after dose hold | Consider discontinuation of the study for the affected animal(s) and re-evaluate the dosing regimen. |
Issue 3: Ocular Toxicity
Question: Are there potential eye-related side effects with this compound, and how should I monitor for them?
Answer:
Ocular toxicities, such as central serous retinopathy, dry eye, and corneal disorders, have been reported with FGFR inhibitors.[5][7][8] These are considered class-wide effects.
Monitoring and Management:
-
Baseline and Regular Ophthalmic Exams: Conduct a baseline ophthalmic examination before starting treatment. Regular examinations (e.g., weekly or bi-weekly) by a trained individual or a veterinary ophthalmologist are recommended.
-
Clinical Signs: Monitor for signs of ocular discomfort, such as excessive blinking, squinting, or discharge.
-
Dose Interruption/Reduction: If ocular abnormalities are detected, this compound should be withheld until resolution, and then potentially restarted at a lower dose.[3][5]
-
Supportive Care: For dry eye, the use of lubricating eye drops can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound toxicity?
A1: The toxicity of this compound is expected to be primarily on-target, stemming from the inhibition of the FGFR4 signaling pathway. The FGF19-FGFR4 axis is crucial for regulating bile acid synthesis in the liver.[2] Inhibition of this pathway disrupts bile acid homeostasis, leading to gastrointestinal side effects like diarrhea.[1] Off-target toxicities may occur if this compound inhibits other kinases or FGFR isoforms.
FGFR4 Signaling Pathway and Point of Inhibition:
Q2: How can I establish a maximum tolerated dose (MTD) for this compound in my mouse model?
A2: An MTD study is crucial for determining the optimal dose for efficacy studies while minimizing toxicity. A standard approach involves a dose escalation study design.
Experimental Protocol for MTD Study:
-
Animal Model: Use the same strain, age, and sex of mice as planned for the main efficacy studies.
-
Group Size: A minimum of 3-5 mice per group is recommended.
-
Dose Escalation: Start with a low dose (e.g., based on in vitro IC50 values) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Dosing Regimen: Administer this compound for a defined period (e.g., 14-28 days) using the intended route of administration.
-
Monitoring:
-
Clinical Observations: Daily monitoring for signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur).
-
Body Weight: Record body weight at least three times per week.
-
Blood Analysis: Collect blood at baseline and at the end of the study for complete blood count (CBC) and serum chemistry panels (including phosphate, liver enzymes, and kidney function markers).
-
Histopathology: At the end of the study, perform a necropsy and collect major organs (liver, kidneys, gastrointestinal tract, etc.) for histopathological examination.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of toxicity.
Table 2: Example MTD Study Design
| Cohort | Dose (mg/kg) | Number of Mice | Dosing Schedule | Monitoring Parameters |
| 1 | X | 5 | Daily, Oral | Daily clinical signs, body weight 3x/week, terminal CBC/chemistry, terminal histopathology. |
| 2 | 2X | 5 | Daily, Oral | Daily clinical signs, body weight 3x/week, terminal CBC/chemistry, terminal histopathology. |
| 3 | 4X | 5 | Daily, Oral | Daily clinical signs, body weight 3x/week, terminal CBC/chemistry, terminal histopathology. |
| 4 | 6X | 5 | Daily, Oral | Daily clinical signs, body weight 3x/week, terminal CBC/chemistry, terminal histopathology. |
Q3: Can the formulation of this compound influence its toxicity?
A3: Yes, the formulation can significantly impact the pharmacokinetic and toxicity profile of a compound.
-
Solubility: Poorly soluble compounds may require vehicles containing co-solvents (e.g., DMSO, PEG400) that can have their own toxicities. It is essential to test the vehicle alone as a control group.
-
Controlled Release: Formulations that provide a slower, more sustained release can reduce peak plasma concentrations (Cmax), which may mitigate Cmax-related toxicities while maintaining therapeutic exposure (AUC).
-
Nanoformulations: Encapsulating the drug in nanoparticles can alter its biodistribution, potentially increasing accumulation in tumors and reducing exposure to healthy tissues.
Q4: What other general toxicities should I be aware of with FGFR inhibitors?
A4: Besides the major toxicities discussed, researchers should be mindful of:
-
Dermatological Toxicities: Hair loss, dry skin, and nail bed changes have been observed.[5] Regular skin and coat assessment is important.
-
Fatigue: This can manifest as reduced activity in mice.[5] Monitoring activity levels can be a useful indicator of general malaise.
-
Stomatitis: Inflammation of the mouth can occur.[5] Monitor for any reluctance to eat or drink.
By proactively monitoring for these potential toxicities and implementing the mitigation strategies outlined, researchers can improve the welfare of their animal models and obtain more reliable and reproducible data in their preclinical studies with this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. BALVERSA - Hyperphosphatemia [jnjmedicalconnect.com]
- 7. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
Technical Support Center: Enhancing the Efficacy of Fgfr4-IN-7 in Resistant Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-7, particularly in the context of resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1] Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, activating downstream signaling pathways.[1][2] The primary pathways activated are the Ras-Raf-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] this compound competitively binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting the growth of FGFR4-dependent cancer cells.[5][6]
Q2: My cancer cell line is showing intrinsic resistance to this compound. What are the possible reasons?
Intrinsic resistance to FGFR4 inhibitors can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: The cancer cells may have pre-existing activation of alternative signaling pathways that can compensate for the inhibition of FGFR4. A common mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which can independently activate the MAPK and PI3K-AKT pathways.[7][8]
-
Low FGFR4 Expression or Dependency: The cell line may not have a significant dependence on the FGFR4 signaling pathway for its growth and survival.
-
Presence of Downstream Mutations: Mutations in components of the MAPK or PI3K-AKT pathways downstream of FGFR4 (e.g., KRAS, BRAF) can render the cells resistant to upstream inhibition.[9][10]
Q3: My cancer cells have developed acquired resistance to this compound after initial sensitivity. What are the common mechanisms?
Acquired resistance to FGFR4 inhibitors often involves the following:
-
Upregulation of Bypass Pathways: Similar to intrinsic resistance, the prolonged inhibition of FGFR4 can lead to the compensatory upregulation and activation of other receptor tyrosine kinases like EGFR, which then drive cell proliferation and survival through the MAPK and PI3K-AKT pathways.[7][8][11]
-
Gatekeeper Mutations: The emergence of mutations in the kinase domain of the FGFR4 gene can prevent the binding of this compound, rendering the inhibitor ineffective.[11][12]
-
Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells can undergo EMT in response to long-term treatment with FGFR inhibitors, a process that has been linked to drug resistance.[11][13]
-
Increased Expression of FGF19 or FGFR4: Overexpression of the FGF19 ligand or the FGFR4 receptor itself can overcome the inhibitory effects of the drug.[14][15]
Troubleshooting Guides
Problem 1: Decreased or no response to this compound in a previously sensitive cell line.
Possible Cause 1: Activation of Bypass Signaling Pathways (e.g., EGFR, MAPK, PI3K/AKT)
Troubleshooting Steps:
-
Western Blot Analysis:
-
Objective: To assess the activation status of key signaling pathways.
-
Protocol:
-
Treat the resistant cells and the parental (sensitive) cells with this compound at a relevant concentration (e.g., IC50 of the parental line).
-
Lyse the cells and perform a Western blot to probe for the following proteins:
-
Phospho-EGFR (p-EGFR) and total EGFR
-
Phospho-ERK1/2 (p-ERK1/2) and total ERK1/2
-
Phospho-AKT (p-AKT) and total AKT
-
Phospho-FGFR4 (p-FGFR4) and total FGFR4 (to confirm this compound is still inhibiting its direct target)
-
-
-
Expected Outcome: Resistant cells may show sustained or increased levels of p-EGFR, p-ERK1/2, and/or p-AKT despite treatment with this compound, while the parental cells should show a decrease.
-
-
Combination Therapy:
-
Objective: To determine if co-inhibition of the identified bypass pathway can restore sensitivity.
-
Protocol:
-
Based on the Western blot results, treat the resistant cells with a combination of this compound and an inhibitor of the activated pathway (e.g., an EGFR inhibitor like gefitinib, a MEK inhibitor like trametinib, or a PI3K inhibitor like pictilisib).[7][16][17]
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess for synergistic or additive effects.
-
-
Expected Outcome: A synergistic or additive effect on cell death or growth inhibition would suggest that the activated bypass pathway is a key mechanism of resistance.
-
Possible Cause 2: Emergence of Gatekeeper Mutations in FGFR4
Troubleshooting Steps:
-
Sanger Sequencing of FGFR4 Kinase Domain:
-
Objective: To identify potential mutations in the drug-binding site of FGFR4.
-
Protocol:
-
Isolate genomic DNA from both the resistant and parental cell lines.
-
Design primers to amplify the kinase domain of the FGFR4 gene.
-
Perform PCR and Sanger sequencing of the amplified product.
-
Compare the sequences from the resistant and parental cells to identify any acquired mutations.
-
-
Expected Outcome: The presence of a non-synonymous mutation in the kinase domain of FGFR4 in the resistant cells, which is absent in the parental cells, could indicate a gatekeeper mutation.
-
-
Use of Next-Generation FGFR Inhibitors:
-
Objective: To determine if a different FGFR inhibitor can overcome the resistance.
-
Protocol:
-
Expected Outcome: If the resistant cells are sensitive to the next-generation inhibitor, it further supports the hypothesis of a gatekeeper mutation as the resistance mechanism.
-
Problem 2: High background signaling in Western blots for phosphorylated proteins.
Possible Cause: Suboptimal Antibody or Lysis Buffer
Troubleshooting Steps:
-
Optimize Antibody Dilution:
-
Objective: To find the optimal antibody concentration that maximizes signal-to-noise ratio.
-
Protocol: Perform a titration of the primary antibody to determine the dilution that provides a clear signal for the phosphorylated protein with minimal background.
-
-
Use of Phosphatase Inhibitors:
-
Objective: To prevent dephosphorylation of proteins during cell lysis.
-
Protocol: Ensure that your lysis buffer is freshly supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
-
Blocking Optimization:
-
Objective: To reduce non-specific antibody binding.
-
Protocol: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies instead of milk).
-
Data Presentation
Table 1: IC50 Values of this compound and Combination Therapies in Sensitive and Resistant Cells
| Cell Line | This compound IC50 (µM) | This compound + EGFR Inhibitor IC50 (µM) | This compound + MEK Inhibitor IC50 (µM) |
| Parental (Sensitive) | 0.5 | 0.4 | 0.3 |
| Resistant Clone 1 | >10 | 1.2 | 0.8 |
| Resistant Clone 2 | >10 | 1.5 | 0.9 |
Table 2: Summary of Western Blot Analysis in Parental vs. Resistant Cells
| Protein | Parental + this compound | Resistant + this compound |
| p-FGFR4 | Decreased | Decreased |
| p-EGFR | No Change | Increased |
| p-ERK1/2 | Decreased | No Change / Increased |
| p-AKT | Decreased | No Change / Increased |
Experimental Protocols
Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, the combination drugs, or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blotting
-
Treat cells as required for the experiment and then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: FGFR4 signaling pathway and the point of inhibition by this compound.
References
- 1. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convergent MAPK pathway alterations mediate acquired resistance to FGFR inhibitors in FGFR2 fusion-positive cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Confirming Target Engagement of Fgfr4-IN-7 in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Fgfr4-IN-7 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its mechanism of action is based on the covalent modification of a unique cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[1][2][3] This irreversible binding blocks the kinase activity of FGFR4, thereby inhibiting its downstream signaling pathways.
Q2: How can I confirm that this compound is engaging its target, FGFR4, in my cells?
A2: Target engagement can be confirmed through a combination of direct and indirect methods:
-
Direct Methods: These techniques verify the physical interaction between this compound and the FGFR4 protein. A key method is the Cellular Thermal Shift Assay (CETSA), which demonstrates that the inhibitor stabilizes FGFR4 against thermal denaturation.[3][4] Mass spectrometry can also be used to detect the covalent modification of FGFR4.[5]
-
Indirect Methods: These approaches measure the functional consequences of FGFR4 inhibition. The most common method is Western blotting to assess the phosphorylation status of FGFR4 and its downstream signaling proteins.[1][6] Additionally, cell-based assays measuring proliferation or apoptosis can provide functional evidence of target engagement.[3][6]
Q3: What are the key downstream signaling pathways of FGFR4 that I should monitor?
A3: Upon activation by its ligand, primarily FGF19, and co-receptor β-Klotho (KLB), FGFR4 activates several downstream signaling cascades.[2][5] The primary pathways to monitor for inhibition by this compound are the RAS-MAPK and PI3K-AKT pathways.[3][4] Key proteins to assess for changes in phosphorylation include FRS2α (FGFR Substrate 2α), ERK1/2 (MAPK), and AKT.[6][7]
Experimental Protocols and Troubleshooting
Protocol 1: Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol describes how to assess the phosphorylation status of FGFR4 and its downstream effectors following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate FGFR4-dependent cells (e.g., FGF19-amplified hepatocellular carcinoma cell lines like Huh7 or JHH7) at an appropriate density.[3][6]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-response range of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-FRS2α, total FRS2α, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation:
A successful experiment will show a dose-dependent decrease in the phosphorylation of FGFR4, FRS2α, and ERK1/2 in cells treated with this compound compared to the vehicle control. Total protein levels should remain relatively unchanged.
Troubleshooting Guide: Western Blot
| Problem | Possible Cause | Solution |
| No change in p-FGFR4 levels | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Low endogenous FGFR4 activity. | Ensure you are using a cell line with known FGFR4 activation (e.g., FGF19 amplification). Consider stimulating with recombinant FGF19 if the cell line does not have autocrine signaling.[6] | |
| Poor antibody quality. | Validate your primary antibodies using positive and negative controls. | |
| Variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell plating and accurate pipetting of the inhibitor. |
| Uneven protein loading. | Carefully quantify protein concentrations and use a reliable loading control. | |
| High background signal | Insufficient blocking or washing. | Increase blocking time and perform additional washes with TBST. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of this compound to FGFR4 in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the soluble fraction by Western blotting for FGFR4.
-
Data Interpretation:
Binding of this compound will stabilize the FGFR4 protein, making it more resistant to heat-induced denaturation. This will result in a higher amount of soluble FGFR4 at elevated temperatures in the inhibitor-treated samples compared to the vehicle-treated samples, indicating a thermal shift.[3][4]
Troubleshooting Guide: CETSA
| Problem | Possible Cause | Solution |
| No thermal shift observed | Inhibitor does not bind to the target in cells. | Confirm target inhibition using an orthogonal method like Western blotting for downstream signaling. |
| Incorrect temperature range. | Optimize the temperature gradient to capture the melting curve of FGFR4 in your specific cell line. | |
| Insufficient inhibitor concentration. | Ensure the inhibitor concentration is sufficient to achieve target saturation. | |
| Weak FGFR4 signal | Low protein expression. | Use a cell line with higher endogenous FGFR4 expression or an overexpression system. |
| Inefficient cell lysis. | Optimize the freeze-thaw protocol. | |
| High variability | Inconsistent heating. | Use a PCR cycler with a precise temperature gradient function. |
| Inaccurate sample handling. | Ensure precise and consistent pipetting. |
Quantitative Data Summary
The following table summarizes typical effective concentrations of selective FGFR4 inhibitors in cellular assays, providing a reference for experimental design.
| Inhibitor | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| INCB062079 | Growth Inhibition | FGF19-amplified HCC | < 200 nM | [1] |
| Compound 1 | pFGFR4 Inhibition | - | 9 nM | [2] |
| BLU9931 | Growth Inhibition | FGF19, FGFR4, KLB expressing HCC | Varies by cell line | [5] |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: The Efficacy of Selective FGFR4 Inhibition vs. FGFR4 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between two key methodologies for investigating the function of Fibroblast Growth Factor Receptor 4 (FGFR4): pharmacological inhibition using selective small molecules and genetic knockdown via RNA interference (siRNA). While direct comparative studies are limited, this document synthesizes available data from independent research to offer an objective overview of their respective efficacies and experimental considerations.
Disclaimer: Specific data for a compound designated "Fgfr4-IN-7" was not available in the public domain at the time of this review. Therefore, this guide utilizes data from well-characterized, selective FGFR4 inhibitors such as BLU-9931 and fisogatinib as representative examples of small molecule inhibitors for a comparative analysis against FGFR4 siRNA knockdown.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of selective FGFR4 inhibitors and FGFR4 siRNA on key cellular and molecular parameters as reported in various studies.
Table 1: Effect on Cell Viability and Proliferation
| Intervention | Cell Line | Assay | Result | Citation |
| FGFR4 Inhibitor (BLU-9931) | SW620 (Colorectal Cancer) | MTT Assay | Significant inhibition of cell proliferation | [1] |
| FGFR4 siRNA | MDA-MB-468, HCC1937 (Breast Cancer) | MTT Assay | Significant reduction in cell proliferation (P < 0.01) | [2] |
| FGFR4 shRNA | Huh7, JHH7 (Hepatocellular Carcinoma) | Cell Growth Assay | Marked repression of cell growth | [3] |
| FGFR4 siRNA | SW620 (Colorectal Cancer) | MTT Assay | Significantly inhibited proliferation at 3 and 4 days (P<0.05) | [1] |
Table 2: Effect on Apoptosis
| Intervention | Cell Line | Assay | Result | Citation |
| FGFR4 Inhibitor (BLU-9931) | Colorectal Cancer Cells | Not Specified | Increased rate of apoptosis | [1] |
| FGFR4 siRNA | MDA-MB-468, HCC1937 (Breast Cancer) | Not Specified | Significant induction of apoptosis (P < 0.01) | [2] |
| FGFR4 shRNA | SW620 (Colorectal Cancer) | Flow Cytometry | Promoted apoptosis | [1] |
| FGFR4 Inhibitor + Sorafenib | Subcutaneous Tumors | Caspase-3 Immunostaining | Efficiently induced apoptosis | [3] |
Table 3: Effect on Downstream Signaling
| Intervention | Cell Line | Assay | Target | Result | Citation |
| FGFR4 Inhibitor (BLU-9931) | Huh7, JHH7 (HCC) | Western Blot | pFRS2, pERK | Reduced levels | [3] |
| FGFR4 siRNA | MDA-MB-468, HCC1937 | Western Blot | pAKT (S473, T308), pSTAT3 | Reduced phosphorylation | [2] |
| FGFR4 Inhibitor | Not Specified | Western Blot | SRC, ERK1/2, AKT | Abrogated signaling | [4] |
| FGFR4 knockdown | HCC cells | Western Blot | Not specified | Inhibits proliferation and invasion, induces apoptosis | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving FGFR4 inhibition and siRNA knockdown, synthesized from multiple sources.
Protocol 1: Cell Viability/Proliferation Assay (MTT)
-
Cell Seeding: Plate cells (e.g., SW620, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
FGFR4 Inhibitor: Treat cells with varying concentrations of the selective FGFR4 inhibitor (e.g., BLU-9931) or DMSO as a vehicle control.
-
FGFR4 siRNA: Transfect cells with FGFR4-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] The reduction in absorbance in treated cells compared to control cells indicates a decrease in cell viability/proliferation.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Lysis: After treatment with either an FGFR4 inhibitor or siRNA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-FRS2) overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: The FGFR4 signaling cascade.
Experimental Workflow
Caption: Workflow for comparing FGFR4 inhibitor and siRNA.
Mechanism of Action
Caption: Mechanisms of FGFR4 inhibitor vs. siRNA.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
Unveiling the Selectivity of FGFR4 Inhibition: A Cross-Reactivity Analysis of BLU9931
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of BLU9931, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), against other kinases, supported by experimental data and detailed protocols.
BLU9931 is a potent and irreversible small-molecule inhibitor of FGFR4, a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[1][2][3] Its efficacy is attributed to its high selectivity for FGFR4 over other members of the FGFR family and the broader human kinome. This selectivity is crucial for minimizing off-target toxicities and maximizing the therapeutic window.
Comparative Analysis of Kinase Inhibition
The selectivity of BLU9931 has been rigorously evaluated using in vitro enzymatic assays and comprehensive kinome screening. The data presented below summarizes the inhibitory activity of BLU9931 against the FGFR family and highlights its minimal cross-reactivity with other kinases.
Table 1: Inhibitory Activity of BLU9931 against the FGFR Family
| Kinase | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 3 | 1 |
| FGFR1 | 591 | 197 |
| FGFR2 | 493 | 164 |
| FGFR3 | 150 | 50 |
Data sourced from biochemical enzyme activity assays.[1]
Table 2: Kinome-wide Selectivity Profile of BLU9931
A comprehensive screen of BLU9931 against a panel of 456 kinases revealed a high degree of selectivity for FGFR4.[1]
| Kinase | Binding Affinity (Kd, nM) |
| FGFR4 | 6 |
| CSF1R | 2,716 |
Data obtained from KINOMEscan™ platform at a screening concentration of 3 µM.[1][4] At this concentration, significant binding was only observed for FGFR4 and Colony-Stimulating Factor 1 Receptor (CSF1R). The markedly weaker binding affinity for CSF1R underscores the high selectivity of BLU9931.
Signaling Pathway Inhibition
FGFR4 activation triggers downstream signaling cascades that promote cell proliferation and survival, primarily through the MAPK and PI3K/AKT pathways. BLU9931 effectively inhibits these pathways in FGFR4-dependent cancer cells.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of BLU9931.
Experimental evidence demonstrates that treatment with BLU9931 leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, including FRS2, MAPK, and AKT, in cancer cell lines with an active FGFR4 signaling pathway.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
-
Compound Preparation : A serial dilution of BLU9931 is prepared in dimethyl sulfoxide (DMSO).
-
Reaction Setup : The kinase, reaction buffer, and diluted BLU9931 are added to the wells of a microplate.
-
Pre-incubation : The plate is incubated to allow for the binding of the inhibitor to the kinase.
-
Reaction Initiation : The enzymatic reaction is started by adding a mixture of ATP and a specific substrate peptide.
-
Incubation : The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection : The reaction is stopped, and the signal, which is proportional to the amount of phosphorylated substrate, is measured.
-
Data Analysis : The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[5][6]
KINOMEscan™ Cross-Reactivity Profiling
The KINOMEscan™ platform from DiscoverX is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle : The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Methodology :
-
DNA-tagged kinases are mixed with the immobilized ligand and the test compound (BLU9931).
-
If BLU9931 binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
-
Dissociation Constant (Kd) Determination : For significant interactions, a Kd value is determined by measuring the amount of kinase captured on the solid support as a function of varying test compound concentrations.[7][8]
Conclusion
The experimental data robustly demonstrates that BLU9931 is a highly selective inhibitor of FGFR4. Its cross-reactivity against other FGFR family members is significantly lower, and it exhibits minimal binding to a wide array of other kinases, with only weak affinity for CSF1R. This high degree of selectivity is a key attribute, suggesting a lower potential for off-target effects and providing a strong rationale for its development as a targeted therapy for cancers driven by aberrant FGFR4 signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]
- 5. assayquant.com [assayquant.com]
- 6. courses.edx.org [courses.edx.org]
- 7. chayon.co.kr [chayon.co.kr]
- 8. pubcompare.ai [pubcompare.ai]
Head-to-Head Comparison: Fgfr4-IN-7 and FGF401 for FGFR4 Inhibition
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two fibroblast growth factor receptor 4 (FGFR4) inhibitors: Fgfr4-IN-7 and FGF401. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGF19-FGFR4 signaling axis, which is implicated in the progression of certain cancers, notably hepatocellular carcinoma (HCC).
Introduction
The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell proliferation. Its aberrant activation has been identified as an oncogenic driver in a subset of HCC and other solid tumors. Consequently, the development of selective FGFR4 inhibitors is a promising therapeutic strategy. This guide focuses on two such inhibitors, this compound and FGF401, presenting their biochemical and cellular activities, selectivity profiles, and available in vivo efficacy data. While extensive data is available for FGF401, a first-in-class inhibitor that has entered clinical trials, information on this compound is more limited in the public domain. For the purpose of a more direct comparison, this guide also includes data on a closely related and more potent quinazoline derivative, referred to in literature as compound 35a.
Data Presentation
Table 1: Biochemical and Cellular Activity
| Parameter | This compound (Compound C3) | Compound 35a | FGF401 (Roblitinib) |
| Biochemical IC50 (FGFR4) | 0.42 µM[1] | 8.5 nM[2] | 1.9 - 2 nM[2] |
| Cellular Activity | Induces apoptosis in HCC cells[1] | Induces apoptosis in HCC cells[2] | Inhibits proliferation of FGF19/FGFR4/KLB+ cancer cell lines[3] |
| Mechanism of Action | Covalent reversible inhibitor[1] | Blocks FGFR4 signaling pathway[2] | Reversible covalent inhibitor[2] |
Table 2: Kinase Selectivity
| Kinase Target | This compound (Selectivity Data Not Widely Available) | Compound 35a (Selectivity Data Not Widely Available) | FGF401 |
| FGFR1 | - | - | >2,900-fold selectivity vs. FGFR4[4] |
| FGFR2 | - | - | >2,900-fold selectivity vs. FGFR4[4] |
| FGFR3 | - | - | >2,900-fold selectivity vs. FGFR4[4] |
| Other Kinases | - | - | Highly selective against a panel of 65 kinases and a kinome-wide scan of 456 kinases[2][4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
A common method for determining the biochemical potency of kinase inhibitors is the ADP-Glo™ Kinase Assay.[5][6]
-
Reaction Setup : The assay is typically performed in a 384-well plate format. The reaction mixture contains the FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the test inhibitor at various concentrations. The reaction is carried out in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, and 50 µM DTT).[5]
-
Incubation : The reaction is incubated at room temperature for a defined period, typically 60 minutes, to allow for ATP consumption by the kinase.[5]
-
ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert the generated ADP back to ATP.
-
Luminescence Measurement : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination : The inhibitor concentration that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Cell Viability Assay (MTT/MTS Assay General Protocol)
Cell viability assays, such as the MTT or MTS assay, are used to assess the effect of inhibitors on cell proliferation.[7][8]
-
Cell Seeding : Cancer cells (e.g., HCC cell lines with known FGF19/FGFR4 status) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Reagent Addition : After the incubation period, MTT or MTS reagent is added to each well. These reagents are converted by metabolically active cells into a colored formazan product.
-
Solubilization and Measurement : For the MTT assay, a solubilization solution is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). For the MTS assay, the product is soluble and absorbance can be read directly.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) is determined.
In Vivo Tumor Xenograft Model (General Protocol)
In vivo efficacy of FGFR4 inhibitors is often evaluated using subcutaneous xenograft models in immunocompromised mice.[3][9][10]
-
Cell Implantation : Human cancer cells (e.g., HCC cells expressing FGF19, FGFR4, and KLB) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups.
-
Drug Administration : The FGFR4 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement and Monitoring : Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis : The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizations
Caption: FGF19-FGFR4 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
Head-to-Head Comparison Summary
Potency: FGF401 demonstrates significantly higher biochemical potency against FGFR4, with IC50 values in the low nanomolar range (1.9-2 nM).[2] In contrast, this compound (Compound C3) has a reported IC50 of 0.42 µM, indicating substantially lower potency.[1] However, a related quinazoline derivative, compound 35a, shows much improved potency with an IC50 of 8.5 nM, bringing it closer to the range of FGF401.[2]
Selectivity: FGF401 exhibits exceptional selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) and a wide range of other kinases.[2][4] This high degree of selectivity is a critical attribute for minimizing off-target effects and associated toxicities. Detailed kinase selectivity data for this compound and its more potent analogue, compound 35a, are not as extensively documented in publicly available literature, making a direct comparison of their selectivity profiles challenging.
Cellular Activity: Both this compound and FGF401 have been shown to induce apoptosis and inhibit the proliferation of cancer cells dependent on the FGF19-FGFR4 signaling axis.[1][3] FGF401 has been extensively characterized in various HCC and gastric cancer cell lines that express FGF19, FGFR4, and the co-receptor β-klotho (KLB).[3]
In Vivo Efficacy: FGF401 has demonstrated remarkable anti-tumor activity in preclinical xenograft and patient-derived xenograft (PDX) models of HCC that are positive for FGF19, FGFR4, and KLB.[3] These robust in vivo data have supported its advancement into clinical trials. In vivo efficacy data for this compound or the more potent compound 35a are not as readily available, which is a key consideration for their further development.
Mechanism of Action: Both this compound and FGF401 are described as covalent inhibitors. This compound is specified as a covalent reversible inhibitor, while FGF401 is a reversible covalent inhibitor.[1][2] This mechanism of action, which involves forming a temporary covalent bond with a specific cysteine residue in the FGFR4 kinase domain, contributes to their potency and selectivity.
Conclusion
Based on the available data, FGF401 emerges as a more potent and highly selective inhibitor of FGFR4 compared to this compound (Compound C3). The extensive preclinical in vivo data for FGF401 further solidifies its position as a leading clinical candidate for targeting the FGF19-FGFR4 pathway in cancer.
While this compound itself is less potent, the related quinazoline derivative, compound 35a, demonstrates significantly improved biochemical potency, highlighting the potential for further optimization of this chemical scaffold. However, to establish the true therapeutic potential of this compound or its analogues, comprehensive kinase selectivity profiling and robust in vivo efficacy studies are essential. Researchers and drug developers should consider the more extensive validation and clinical development of FGF401 when selecting a tool compound or therapeutic candidate for targeting FGFR4. Further investigation into the in vivo performance and selectivity of optimized this compound derivatives is warranted to determine their competitiveness in this therapeutic space.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. HCC xenograft model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Fgfr4-IN-7 and Clinical-Stage FGFR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth. One such pathway is mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4), which has emerged as a critical therapeutic target, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][2] This guide provides a detailed comparison of the preclinical compound Fgfr4-IN-7 against leading clinical-stage FGFR4 inhibitors, offering a valuable resource for researchers in the field.
Introduction to FGFR4 Inhibition
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[2] Unlike the other family members, FGFR4 possesses a unique cysteine residue (Cys552) within its ATP-binding pocket, which has enabled the development of highly selective covalent inhibitors.[3][4] Dysregulation of the FGFR4 pathway, often through the overexpression of its ligand FGF19, is a known oncogenic driver in a subset of cancers.[2] Consequently, potent and selective FGFR4 inhibitors are being actively developed to target this dependency.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and several clinical-stage FGFR4 inhibitors.
Table 1: In Vitro Potency (IC50) of FGFR4 Inhibitors
| Compound | Type | FGFR4 IC50 | Reference(s) |
| This compound | Covalent Reversible | 420 nM | [1] |
| Roblitinib (FGF401) | Reversible Covalent | 1.1 - 2.4 nM | [5] |
| Fisogatinib (BLU-554) | Irreversible Covalent | 5 nM | [2] |
| H3B-6527 | Covalent | <1.2 nM | [5] |
| BLU-9931 | Irreversible Covalent | 3 nM | [5] |
| INCB062079 | Irreversible Covalent | Low nM potency | [4] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity for FGFR4 vs. FGFR1/2/3 | Other Kinase Inhibition | Reference(s) |
| This compound | Data not available | Data not available | |
| Roblitinib (FGF401) | >1000-fold | Minimal activity against a large kinase panel | [5] |
| Fisogatinib (BLU-554) | ~100 to >400-fold | Not specified | [2] |
| H3B-6527 | >250-fold | Not specified | [5] |
| BLU-9931 | >50 to ~200-fold | No activity against a panel of 455 other kinases | |
| INCB062079 | >250-fold | >800-fold selectivity against a large kinase panel | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
Caption: FGFR4 Signaling Pathway and Point of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
Comparative analysis of Fgfr4-IN-7's effect on different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro effects of selective and pan-FGFR inhibitors.
This guide provides a comparative analysis of the effects of three key Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors—BLU9931, FGF401 (Roblitinib), and PD173074—on various cancer cell lines. The data presented herein is curated from publicly available research to facilitate an objective comparison of their performance, supported by experimental data and detailed protocols.
Introduction to FGFR4 Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and metabolism. Aberrant FGFR4 signaling, often driven by amplification or overexpression of its ligand FGF19, is an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC). This has led to the development of targeted inhibitors against FGFR4. This guide focuses on:
-
BLU9931: A potent, selective, and irreversible inhibitor of FGFR4.[1]
-
FGF401 (Roblitinib): A highly selective and potent reversible covalent inhibitor of FGFR4.[2]
-
PD173074: A pan-FGFR inhibitor that also targets other tyrosine kinases like VEGFR2.[3]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the effects of BLU9931, FGF401, and PD173074 on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay & Duration |
| BLU9931 | Hep 3B | Hepatocellular Carcinoma | 0.07 | CellTiter-Glo (Not Specified) |
| HuH7 | Hepatocellular Carcinoma | 0.11 | CellTiter-Glo (Not Specified) | |
| JHH7 | Hepatocellular Carcinoma | 0.02 | CellTiter-Glo (Not Specified) | |
| A498 | Clear Cell Renal Cell Carcinoma | 4.6 | Not Specified | |
| A704 | Clear Cell Renal Cell Carcinoma | 3.8 | Not Specified | |
| 769-P | Clear Cell Renal Cell Carcinoma | 2.7 | Not Specified | |
| ACHN | Non-ccRCC | 40.4 | Not Specified | |
| PK-1 | Pancreatic Ductal Adenocarcinoma | Dose-dependent decrease | 3 days | |
| PK-45P | Pancreatic Ductal Adenocarcinoma | No inhibition | 3 days | |
| FGF401 | HuH-7 | Hepatocellular Carcinoma | Not specified, but higher than pan-FGFR inhibitors | Crystal Violet (6 days) |
| JHH-7 | Hepatocellular Carcinoma | Not specified, but higher than pan-FGFR inhibitors | Crystal Violet (6 days) | |
| PD173074 | TFK-1 | Cholangiocarcinoma | ~6.6 | Not Specified (96h) |
| KKU-213 | Cholangiocarcinoma | ~8.4 | Not Specified (96h) | |
| RBE | Cholangiocarcinoma | ~11 | Not Specified (96h) | |
| KKU-100 | Cholangiocarcinoma | ~16 | Not Specified (96h) | |
| KMS11 | Multiple Myeloma | <0.02 | MTT (48h) | |
| KMS18 | Multiple Myeloma | <0.02 | MTT (48h) |
Table 2: Comparative Effects on Apoptosis
| Inhibitor | Cell Line | Cancer Type | Effect on Apoptosis | Method |
| BLU9931 | PK-1 | Pancreatic Ductal Adenocarcinoma | ~2% apoptosis/necrosis at 2 µM | Annexin V & PI Staining |
| A498 | Clear Cell Renal Cell Carcinoma | Increased Annexin V+ fraction | Annexin V Staining | |
| FGF401 | HuH-7 | Hepatocellular Carcinoma | PARP cleavage at 250 nM | Western Blot |
| JHH-7 | Hepatocellular Carcinoma | No PARP cleavage up to 1.25 µM | Western Blot | |
| PD173074 | KKU-213 | Cholangiocarcinoma | ~15% increase at 5 µM | Not Specified |
| RBE | Cholangiocarcinoma | ~10% increase at 5 µM | Not Specified |
Table 3: Comparative Effects on Cell Cycle
| Inhibitor | Cell Line | Cancer Type | Effect on Cell Cycle |
| BLU9931 | PK-1 | Pancreatic Ductal Adenocarcinoma | G0/G1 arrest (70.1% vs 60.7% control) |
| T3M-4 | Pancreatic Ductal Adenocarcinoma | G0/G1 arrest (66.4% vs 58.0% control) | |
| PD173074 | KMS11 | Multiple Myeloma | G1 arrest |
| KMS18 | Multiple Myeloma | G1 arrest |
Mandatory Visualization
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and points of inhibition.
Experimental Workflow: Cell Viability (MTT Assay)
Caption: A typical workflow for assessing cell viability using an MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
FGFR4 inhibitors (BLU9931, FGF401, PD173074)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of the FGFR4 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
FGFR4 inhibitors
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of FGFR4 inhibitors for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
FGFR4 inhibitors
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with FGFR4 inhibitors as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
References
Orthogonal Methods to Validate Fgfr4-IN-7's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, here referred to as Fgfr4-IN-7. By employing a series of orthogonal experimental approaches, researchers can build a robust body of evidence to confirm its intended target engagement, downstream signaling inhibition, and cellular effects. This guide compares the expected performance of this compound with established selective FGFR4 inhibitors, providing supporting data from existing literature and detailed experimental protocols.
Introduction to this compound and the FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, activates downstream signaling pathways crucial for cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of the FGF19-FGFR4 axis is a known driver in several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive therapeutic target.[1][4] this compound is a novel, selective small-molecule inhibitor designed to target the ATP-binding pocket of FGFR4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary downstream pathways affected by FGFR4 activation include the Ras-Raf-MAPK and PI3K-AKT pathways.[1][2][3]
This guide will outline key orthogonal methods to validate the mechanism of action of this compound, including biochemical, cellular, and in vivo assays.
Orthogonal Validation Methods
A multi-faceted approach is essential to unequivocally validate the mechanism of action of a kinase inhibitor. The following orthogonal methods provide complementary layers of evidence, from direct target binding to cellular and physiological consequences of target inhibition.
Biochemical Assays: Direct Target Engagement and Selectivity
Biochemical assays are fundamental for confirming direct interaction between an inhibitor and its purified target protein.
-
Enzymatic Kinase Assay: This assay directly measures the ability of this compound to inhibit the kinase activity of purified FGFR4 enzyme. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for potency.
-
Thermal Shift Assay (TSA): TSA, or Differential Scanning Fluorimetry (DSF), assesses the thermal stability of a protein in the presence of a ligand.[5][6] Binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method provides evidence of direct physical interaction.
-
Kinome Profiling: To assess the selectivity of this compound, it is crucial to screen it against a broad panel of other kinases. This helps identify potential off-target effects and confirms its specificity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) and other unrelated kinases.
Cellular Assays: Target Engagement and Downstream Signaling in a Biological Context
Cell-based assays are critical for confirming that the inhibitor can access its target within a cell and exert the expected biological effects.
-
Cellular Thermal Shift Assay (CETSA): This extension of the TSA method is performed in intact cells or cell lysates.[7] It confirms that the inhibitor can engage with its target in a cellular environment.
-
Western Blot Analysis of Phosphorylated Signaling Proteins: Inhibition of FGFR4 should lead to a decrease in the phosphorylation of its direct substrate, FRS2, and downstream effectors such as ERK and AKT.[8] Western blotting with phospho-specific antibodies is a standard method to visualize this inhibition.
-
Cell Proliferation and Viability Assays: In cancer cell lines dependent on FGFR4 signaling, this compound is expected to inhibit cell proliferation and reduce cell viability. Assays such as MTT or CellTiter-Glo can quantify these effects.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the FGFR4 signaling pathway.[9][10] Inhibition of FGFR4 by this compound would lead to a decrease in the reporter signal.
In Vivo Models: Efficacy and Target Validation in a Living Organism
In vivo studies using animal models are the final step in preclinical validation, demonstrating the inhibitor's efficacy and target engagement in a complex biological system.
-
Xenograft Tumor Models: Human cancer cell lines with activated FGFR4 signaling are implanted in immunocompromised mice.[11] Treatment with this compound should lead to tumor growth inhibition.
-
Pharmacodynamic (PD) Biomarker Analysis: Tumor and surrogate tissue samples from treated animals can be analyzed for biomarkers of FGFR4 inhibition, such as reduced levels of phosphorylated FRS2 or ERK, to confirm target engagement in vivo.
Comparative Data
The following tables summarize expected and literature-derived data for this compound and other selective FGFR4 inhibitors.
Table 1: Biochemical Potency and Selectivity of FGFR4 Inhibitors
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| This compound (Expected) | < 10 | > 1000 | > 1000 | > 1000 |
| BLU-554 (Fisogatinib) | 5 | 624 | > 2203 | > 2203 |
| FGF401 | < 1 | > 1000 | > 1000 | > 1000 |
| H3B-6527 | < 1 | > 1000 | > 1000 | > 1000 |
Data for BLU-554, FGF401, and H3B-6527 are derived from publicly available literature.[1]
Table 2: Cellular Activity of FGFR4 Inhibitors
| Inhibitor | Cell Line (FGFR4-dependent) | Cellular IC50 (nM) (Proliferation) | p-FRS2 Inhibition (Western Blot) |
| This compound (Expected) | Hep3B, HuH-7 | < 50 | Yes |
| BLU-554 (Fisogatinib) | Hep3B | ~20 | Yes |
| FGF401 | HuH-7 | ~10 | Yes |
| H3B-6527 | Hep3B | < 10 | Yes |
Data for BLU-554, FGF401, and H3B-6527 are derived from publicly available literature.
Experimental Protocols
Protocol 1: Enzymatic Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[12][13]
-
Prepare Reagents: Recombinant human FGFR4 enzyme, kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT), ATP, and substrate (e.g., poly(E,Y)4:1).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add 5 µL of kinase buffer, 2.5 µL of this compound dilution, and 2.5 µL of FGFR4 enzyme. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a mixture of ATP and substrate to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Detect ADP Formation: Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for CETSA.[7]
-
Cell Culture: Culture FGFR4-dependent cells (e.g., Hep3B) to ~80% confluency.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 2 hours at 37°C.
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Transfer the supernatant to a new tube and analyze the amount of soluble FGFR4 by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization by the inhibitor.
Protocol 3: Western Blot for Phospho-ERK
-
Cell Treatment: Seed FGFR4-dependent cells and starve overnight in serum-free media. Treat with this compound at various concentrations for 2 hours, then stimulate with FGF19 (100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the orthogonal validation of this compound's mechanism of action.
Conclusion
Validating the mechanism of action of a novel kinase inhibitor like this compound requires a rigorous, multi-pronged approach. The orthogonal methods described in this guide, from direct biochemical assays to in vivo efficacy studies, provide a robust framework for confirming its intended on-target activity and selectivity. By systematically applying these experimental strategies and comparing the results with known FGFR4 inhibitors, researchers can build a comprehensive data package to support the continued development of this compound as a potential therapeutic agent.
References
- 1. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 2. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 3. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
Safety Operating Guide
Safe Disposal of Fgfr4-IN-7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fgfr4-IN-7, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). While some suppliers of similar FGFR4 inhibitors, such as BLU9931, classify them as non-hazardous for shipping, it is imperative to treat all potent, biologically active small molecules with caution to minimize potential environmental and health impacts.[1]
The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves (Nitrile recommended) |
| Laboratory Coat |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid Form):
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
Segregation: Keep the original container tightly sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.
-
Labeling: Ensure the container is labeled with the full chemical name ("this compound"), the approximate quantity, and a "Hazardous Waste" label as per your institution's protocol.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for pickup by your institution's certified hazardous waste disposal service.
2. Contaminated Labware (e.g., pipette tips, tubes, flasks):
-
Solid Waste: All disposable labware that has come into direct contact with this compound should be considered contaminated solid waste.
-
Collection: Place these items in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").
-
Disposal: Once the container is full, seal it and arrange for pickup by your institution's hazardous waste disposal service.
3. Liquid Waste Containing this compound (e.g., solutions in DMSO or other solvents):
-
Do not pour liquid waste containing this compound down the drain.
-
Collection: Collect all liquid waste in a designated, sealed, and chemical-resistant waste container (e.g., a high-density polyethylene or glass bottle).
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. It is best practice to maintain separate waste containers for halogenated and non-halogenated solvents.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in Dimethyl Sulfoxide"), and the estimated concentration.
-
Storage and Collection: Store the sealed container in a designated hazardous waste accumulation area, away from heat and ignition sources, and arrange for pickup by your institution's certified hazardous waste disposal service.
4. Decontamination of Non-Disposable Glassware and Equipment:
-
Rinsing: Rinse the glassware or equipment thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove all traces of this compound.
-
Rinsate Collection: The initial rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.
-
Subsequent Cleaning: After the initial rinse, the glassware can typically be washed with soap and water as per standard laboratory procedures.
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Signaling Pathway Context: Why Proper Disposal Matters
This compound is designed to inhibit the FGFR4 signaling pathway, which is implicated in cell proliferation and survival. The diagram below illustrates a simplified representation of this pathway. The introduction of such potent molecules into the environment can have unintended biological consequences, underscoring the importance of stringent disposal protocols.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within the research community. Always consult your local EHS office for specific guidance and requirements at your institution.
References
Personal protective equipment for handling Fgfr4-IN-7
Disclaimer: A specific Safety Data Sheet (SDS) for Fgfr4-IN-7 could not be located during a comprehensive search. Therefore, this document provides essential safety and handling guidelines based on the precautionary principle of treating this compound as a potent substance with unknown toxicity. All procedures should be conducted with a conservative approach to minimize exposure. Researchers are advised to perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety, operational, and disposal information for handling this compound.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves (or other chemically resistant gloves). Change outer gloves immediately upon contamination. | A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling larger quantities or if there is a risk of aerosolization. | A fully buttoned lab coat and disposable sleeves. Consider a disposable gown for added protection. |
| Preparing Solutions | Chemical safety goggles | Double-gloving with nitrile gloves (or other chemically resistant gloves). | Work within a certified chemical fume hood. | A fully buttoned lab coat. |
| In-Vitro and In-Vivo Administration | Chemical safety goggles | Nitrile gloves (or other chemically resistant gloves). | Work in a biological safety cabinet or a chemical fume hood. | A fully buttoned lab coat. |
Operational Plan
A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel who have been trained in the safe handling of potent compounds.
Weighing and Reconstitution of Solid this compound:
-
Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including a calibrated analytical balance, spatulas, weigh paper, and vials, should be placed inside the hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above for handling solid compounds.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper or in a suitable container. Avoid any actions that could generate dust.
-
Transfer: Gently transfer the weighed compound into the appropriate vial for reconstitution.
-
Reconstitution: Add the desired solvent to the vial. Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Decontamination: After reconstitution, carefully wipe down all surfaces inside the chemical fume hood with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, used weigh papers, contaminated pipette tips, gloves, and any other disposable materials that have come into contact with this compound. These items should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Any needles or syringes used for the administration of this compound should be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be properly labeled with the contents and hazard warnings and disposed of in accordance with institutional and local regulations.
Visual Guidance: Safe Handling and PPE Selection Workflows
The following diagrams illustrate the logical workflows for safely handling potent compounds of unknown toxicity and for selecting the appropriate personal protective equipment.
Caption: Workflow for handling potent compounds with unknown toxicity.
Caption: Decision tree for selecting appropriate PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
